As a Senior Application Scientist specializing in heterocyclic building blocks and late-stage functionalization, I frequently evaluate scaffolds that offer orthogonal reactivity. The compound 3-chloro-6-ethynylpyridine-2...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in heterocyclic building blocks and late-stage functionalization, I frequently evaluate scaffolds that offer orthogonal reactivity. The compound 3-chloro-6-ethynylpyridine-2-carboxylic acid (also known as 3-chloro-6-ethynylpicolinic acid) is a highly versatile, trifunctional building block.
This technical guide provides an in-depth structural analysis, physicochemical profiling, and validated experimental methodologies for researchers utilizing this compound in drug discovery, bioconjugation, and materials science.
Strategic Importance & Orthogonal Reactivity
The architectural brilliance of 3-chloro-6-ethynylpyridine-2-carboxylic acid lies in its three distinct reactive handles, each addressable under mutually exclusive conditions:
C6-Terminal Alkyne: Primed for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Sonogashira cross-coupling.
C2-Carboxylic Acid: Ideal for amide bond formation, esterification, or acting as a bidentate ligand in coordination chemistry (similar to other ethynylpicolinic acids used in silver-ethynide 3D networks[1]).
C3-Chloro Substituent: Provides a handle for late-stage Palladium-catalyzed cross-coupling or Nucleophilic Aromatic Substitution (SNAr), though its reactivity is modulated by the steric bulk of the adjacent carboxylic acid.
Orthogonal reactivity pathways of 3-chloro-6-ethynylpyridine-2-carboxylic acid.
Structural and Physicochemical Profiling
Accurate analytical characterization requires a baseline understanding of the molecule's fundamental properties. The table below synthesizes the core quantitative data for this scaffold[2][3].
Property
Value
Causality / Analytical Significance
Chemical Name
3-chloro-6-ethynylpyridine-2-carboxylic acid
Standard IUPAC nomenclature.
CAS Number
1823365-41-8
Primary identifier for inventory and regulatory tracking[3].
Target exact mass for high-resolution TOF or Orbitrap MS[2].
Molecular Weight
181.58 g/mol
Required for stoichiometric calculations in synthetic protocols[3].
SMILES
C#CC1=NC(=C(C=C1)Cl)C(=O)O
Essential for in silico modeling and cheminformatics[2].
Predicted [M-H]-
179.98578 m/z
Primary ion expected in Negative ESI-MS due to the acidic proton[2].
Advanced Analytical Characterization Workflow
To ensure the integrity of the building block before committing it to complex syntheses, a multi-modal analytical workflow is mandatory. Relying on a single technique (e.g., LC-MS alone) can obscure structural isomers or inorganic impurities.
Tri-modal analytical workflow for structural verification and purity assessment.
UPLC-HRMS (High-Resolution Mass Spectrometry)
Causality: Negative Electrospray Ionization (ESI-) is prioritized over positive mode. The picolinic acid moiety readily deprotonates, yielding a highly stable [M-H]- ion. This minimizes in-source fragmentation and provides a reliable precursor for MS/MS.
Expected Result: A sharp peak with an exact mass of m/z 179.9857 (± 5 ppm)[2]. The characteristic isotopic pattern of chlorine (approx. 3:1 ratio of M : M+2) will be clearly visible at m/z 179.98 and 181.98.
Nuclear Magnetic Resonance (NMR)
Causality: DMSO-d6 is the solvent of choice. It disrupts hydrogen-bonded dimers of the carboxylic acid, allowing for a sharper acid proton signal, and fully dissolves the rigid, planar structure.
Expected 1H NMR Signals:
~13.5 ppm (br s, 1H): Carboxylic acid proton.
~8.0 ppm (d, 1H) & ~7.6 ppm (d, 1H): The two aromatic protons on the pyridine ring (C4 and C5). They will appear as an AB spin system with a typical ortho coupling constant (J ≈ 8 Hz).
~4.4 ppm (s, 1H): The terminal alkyne proton. The electron-withdrawing nature of the pyridine ring shifts this slightly downfield compared to aliphatic alkynes.
Experimental Protocols: Self-Validating Systems
The following protocols are designed with internal controls to ensure reproducibility and high yield.
Protocol A: Amide Coupling at C2 (Sparing the Alkyne)
Objective: Conjugate a primary amine to the C2-carboxylic acid without triggering alkyne degradation.
Rationale for Reagents: HATU is selected over EDC/NHS. The electron-withdrawing nature of the pyridine ring and the ortho-chloro substituent significantly reduce the nucleophilicity of the carboxylate. HATU generates a highly reactive HOAt ester intermediate, driving the reaction forward despite steric and electronic hindrance.
Step-by-Step Methodology:
Activation: Dissolve 3-chloro-6-ethynylpyridine-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Self-Validation Check: The solution should turn a distinct yellow color immediately, indicating the formation of the active HOAt ester.
Amine Addition: Stir for 5 minutes at room temperature, then add the target primary amine (1.2 eq).
Reaction Monitoring: Stir for 2 hours. Monitor via LC-MS. The disappearance of the m/z 179.98 peak and the appearance of the product mass indicates completion.
Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the organic layer with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate.
Protocol B: CuAAC "Click" Reaction at C6
Objective: Form a 1,4-disubstituted 1,2,3-triazole using an azide.
Rationale for Reagents: Ascorbate is added in excess to maintain copper in the +1 oxidation state. This is critical because Cu(II) can promote oxidative homocoupling (Glaser coupling) of the terminal alkyne, consuming the starting material and creating a dimeric impurity.
Step-by-Step Methodology:
Preparation: In a degassed mixture of t-BuOH and Water (1:1 v/v), dissolve the alkyne (1.0 eq) and the target azide (1.0 eq).
Catalyst Assembly: In a separate vial, dissolve CuSO4·5H2O (0.1 eq) in a minimal amount of water. Add sodium ascorbate (0.2 eq). Self-Validation Check: The blue copper solution will briefly turn brown and then pale yellow/colorless, confirming the reduction of Cu(II) to the active Cu(I) species.
Initiation: Add the Cu(I) solution to the reaction mixture. Stir at room temperature for 4-12 hours.
Purification: Dilute with water to precipitate the triazole product. If the product contains the free carboxylic acid, adjust the pH to ~3 using 1M HCl to ensure complete protonation before extraction or filtration.
References
PubChemLite. "3-chloro-6-ethynylpyridine-2-carboxylic acid". Université du Luxembourg.
Dalton Transactions. "Assembly of three-dimensional networks based upon silver–ethynide complexes bearing pyridyl and carboxylate groups". RSC Publishing.
A Technical Guide to the Physicochemical Properties of 3-chloro-6-ethynylpyridine-2-carboxylic acid
This document provides a comprehensive technical overview of the physicochemical properties of 3-chloro-6-ethynylpyridine-2-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professional...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive technical overview of the physicochemical properties of 3-chloro-6-ethynylpyridine-2-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes predicted data with established analytical methodologies. Given the limited publicly available experimental data for this specific molecule, this paper emphasizes the robust protocols required for its empirical characterization, drawing parallels with structurally related compounds to provide context and expected values.
Introduction and Strategic Context
3-chloro-6-ethynylpyridine-2-carboxylic acid is a substituted pyridine derivative. The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] The presence of a chloro group, a carboxylic acid, and an ethynyl group provides three distinct points for synthetic modification, making it a potentially valuable building block for creating diverse chemical libraries. The ethynyl group, in particular, is a versatile functional group for bioconjugation via "click chemistry" or for further elaboration in synthetic schemes.
Understanding the physicochemical properties of such a molecule is paramount for its effective use in research and development. These properties—including solubility, lipophilicity, acidity (pKa), and stability—govern everything from reaction conditions and purification strategies to pharmacokinetic and pharmacodynamic behavior in a drug discovery context.[3] This guide will detail the known and predicted properties and provide actionable, field-proven protocols for their experimental determination.
Molecular Structure and Chemical Identifiers
The foundational step in characterizing any compound is to establish its structural and chemical identity. The data for 3-chloro-6-ethynylpyridine-2-carboxylic acid is primarily available through computational prediction and chemical databases.
In the absence of empirical data, computational models provide valuable first-pass estimates for key physicochemical parameters. These predictions are crucial for planning initial experiments, such as selecting solvent systems for synthesis or chromatography.
Property
Predicted Value
Significance in Drug Development
Source
XlogP
1.6
Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
A TPSA below 140 Ų is generally associated with good cell membrane permeability.
PubChem (Implied)
Hydrogen Bond Donors
1
The carboxylic acid proton.
PubChem (Implied)
Hydrogen Bond Acceptors
3
The pyridine nitrogen and two carboxylate oxygens.
PubChem (Implied)
The predicted XlogP of 1.6 suggests the compound is moderately lipophilic. This is a favorable starting point for many drug discovery programs, as it avoids the extremes of high lipophilicity (often linked to toxicity and poor solubility) and high polarity (poor membrane permeability).
Experimental Characterization: Protocols and Rationale
The following sections provide detailed methodologies for determining the critical physicochemical properties of 3-chloro-6-ethynylpyridine-2-carboxylic acid.
Purity and Identity Confirmation: HPLC and Mass Spectrometry
Expertise & Rationale: Before any other property is measured, the purity and identity of the material must be unequivocally confirmed. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for purity assessment, while Mass Spectrometry (MS) confirms the molecular weight.[5] A reverse-phase C18 column is the logical first choice, given the compound's moderate predicted polarity.
Workflow for Purity and Identity Confirmation
Caption: Workflow for purity and identity confirmation.
Step-by-Step HPLC-MS Protocol:
Instrumentation: Utilize an HPLC system equipped with a UV-Vis detector and connected to an electrospray ionization (ESI) mass spectrometer.
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[5]
Mobile Phase:
A: Water with 0.1% Formic Acid (for MS compatibility and to suppress carboxylate ionization).
B: Acetonitrile with 0.1% Formic Acid.
Gradient Elution: A typical screening gradient would be 5% to 95% B over 15 minutes, followed by a 5-minute hold and re-equilibration. Flow rate: 1.0 mL/min.[5]
Detection: Monitor UV absorbance at 254 nm and 280 nm. For MS, scan in both positive ([M+H]⁺, predicted m/z 182.00) and negative ([M-H]⁻, predicted m/z 179.98) ion modes.[4] The negative mode is often more sensitive for carboxylic acids.
Analysis: Purity is determined by the area percentage of the main peak in the UV chromatogram. The identity is confirmed by the observed mass-to-charge ratio in the mass spectrum.
Melting Point (MP)
Expertise & Rationale: The melting point is a fundamental physical property that provides a quick indication of purity. A sharp melting range typically signifies a pure crystalline solid, whereas a broad range suggests impurities or an amorphous state. For context, related compounds like 3-chloropyridine-2-carboxylic acid and 2-chloropyridine-3-carboxylic acid have melting points of 131 °C (dec.) and 176-178 °C (dec.), respectively.[6][7]
Step-by-Step Melting Point Protocol:
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent.
Instrumentation: Use a calibrated digital melting point apparatus.
Loading: Pack a small amount of the crystalline solid into a capillary tube to a height of 2-3 mm.
Measurement: Place the capillary in the apparatus. Use a rapid heating rate (e.g., 10-20 °C/min) for a coarse determination, then repeat with a fresh sample using a slow ramp rate (1-2 °C/min) near the observed melting temperature for an accurate reading.
Reporting: Record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.
Acid Dissociation Constant (pKa)
Expertise & Rationale: The pKa is a critical parameter for drug development, influencing solubility, absorption, and receptor binding. As a pyridine carboxylic acid, the molecule has two potential ionization sites: the acidic carboxylic acid (expected pKa ~3-5) and the basic pyridine nitrogen (expected pKa ~1-3, suppressed by electron-withdrawing groups).[8][9] Potentiometric titration is a reliable method for determining pKa values.
Workflow for pKa Determination by Titration
Caption: Workflow for determining pKa via potentiometric titration.
Step-by-Step Potentiometric Titration Protocol:
Solution Preparation: Prepare an aqueous solution of the compound at a known concentration (e.g., 0.01 M). A co-solvent like methanol may be necessary if aqueous solubility is low.
Titration: Calibrate a pH meter with standard buffers. Slowly add a standardized solution of NaOH (e.g., 0.1 M) in small increments.
Data Collection: Record the pH of the solution after each addition of titrant.
Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized). If two inflection points are observed, pKa values for both the carboxylic acid and the protonated pyridine can be determined.
Spectroscopic Characterization
Expertise & Rationale: Spectroscopic data provides the structural fingerprint of the molecule. NMR confirms the connectivity of atoms, IR identifies functional groups, and UV-Vis can provide information about the conjugated system.[10][11]
NMR Spectroscopy: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz). The use of DMSO-d₆ is often advantageous for carboxylic acids as it can help in observing the exchangeable O-H proton.
IR Spectroscopy: Obtain an infrared spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The ATR method is faster and requires minimal sample preparation.
UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Record the absorbance from 200 to 400 nm to determine the λₘₐₓ.
Synthesis and Stability Considerations
While a detailed synthesis is beyond the scope of this guide, the structure suggests a plausible synthetic route involving Sonogashira coupling of an ethynyl source (e.g., trimethylsilylacetylene followed by deprotection) to a suitable di-halogenated pyridine precursor, followed by carboxylation. The stability of the compound should be assessed under various conditions (pH, light, temperature) using the HPLC method described in section 4.1 to monitor for degradation. Carboxylic acids can be reactive and may form esters with alcohol solvents, a consideration for both synthesis and analysis.[12]
Conclusion
3-chloro-6-ethynylpyridine-2-carboxylic acid is a compound with significant potential as a synthetic intermediate in medicinal chemistry and other fields. While empirical data is not widely published, its physicochemical properties can be reliably predicted using computational tools and, more importantly, determined experimentally through a suite of standard analytical techniques. This guide provides the necessary framework and detailed protocols for researchers to fully characterize this molecule. The established methodologies for HPLC-MS, melting point analysis, pKa determination, and spectroscopic analysis will yield the critical data needed to confidently advance its application in any research and development program.
References
PubChemLite. 3-chloro-6-ethynylpyridine-2-carboxylic acid (C8H4ClNO2). Available from: [Link]
PrepChem.com. Synthesis of 3-chlorothiophene-2-carboxylic acid. Available from: [Link]
Organic Syntheses. A. 3-Chloro-N-phenyl-pyridin-2-amine (1). Org. Synth. 2016, 93, 272. Available from: [Link]
IP.com. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com Prior Art Database. Available from: [Link]
American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]
re3data.org. Spectral Database for Organic Compounds. Available from: [Link]
Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203–2234. Available from: [Link]
PubChemLite. 3-chloro-6-ethoxypyridine-2-carboxylic acid (C8H8ClNO3). Available from: [Link]
AIST. Spectral Database for Organic Compounds, SDBS. Available from: [Link]
MDPI. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Molecules 2023, 28(14), 5408. Available from: [Link]
Goldyn, M., et al. (2023). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 25, 3768-3780. Available from: [Link]
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
Oregon State University. CH 336: Carboxylic Acid Spectroscopy. Available from: [Link]
ResearchGate. Application to carboxylic acid-containing drugs and natural products. Available from: [Link]
Williams, R. pKa Data Compiled by R. Williams. Available from: [Link]
University of California, Davis. Approximate pKa chart of the functional groups. Available from: [Link]
ResearchGate. (PDF) 2-Chloropyridine-3-carboxylic acid. Available from: [Link]
National Institutes of Health. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Sci Rep 13, 16723 (2023). Available from: [Link]
ResearchGate. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Available from: [Link]
Comprehensive Spectroscopic Characterization of 3-Chloro-6-ethynylpyridine-2-carboxylic Acid: A Technical Guide for Structural Elucidation
Executive Summary The structural elucidation of highly functionalized heterocyclic building blocks is a critical quality control step in pharmaceutical drug development. 3-Chloro-6-ethynylpyridine-2-carboxylic acid (C₈H₄...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural elucidation of highly functionalized heterocyclic building blocks is a critical quality control step in pharmaceutical drug development. 3-Chloro-6-ethynylpyridine-2-carboxylic acid (C₈H₄ClNO₂, Monoisotopic Mass: 180.993 Da[1]) presents a unique analytical challenge due to its dense array of functional groups: a basic pyridine nitrogen, an acidic carboxylic acid, a heavy halogen (chlorine), and a terminal alkyne.
This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of this molecule. By leveraging orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS)—researchers can establish a self-validating matrix of evidence to confirm molecular identity and purity.
Molecular Architecture & Analytical Strategy
The analytical strategy for 3-chloro-6-ethynylpyridine-2-carboxylic acid must account for the molecule's specific physicochemical properties. The zwitterionic potential between the carboxylic acid and the pyridine nitrogen dictates solvent selection, while the terminal alkyne and chlorine atom provide highly diagnostic spectroscopic signatures[2].
To ensure absolute structural confidence, we employ an orthogonal workflow where the limitations of one technique are compensated by the strengths of another. For instance, while NMR provides atomic connectivity, HRMS confirms the exact elemental composition and isotopic distribution.
Figure 1: Orthogonal analytical workflow for spectroscopic data acquisition and validation.
Experimental Protocols: Self-Validating Workflows
To guarantee reproducibility and trustworthiness, every protocol must include internal validation mechanisms. The following methodologies explain not just the steps, but the causality behind each experimental choice.
Multi-Nuclear NMR Spectroscopy (¹H, ¹³C)
Solvent Selection (Causality): DMSO-d₆ is strictly selected over CDCl₃. The carboxylic acid moiety forms strong intermolecular hydrogen-bonded dimers, rendering the compound poorly soluble in non-polar halogenated solvents. DMSO-d₆ disrupts these networks by acting as a strong hydrogen bond acceptor. Furthermore, DMSO-d₆ shifts the exchangeable carboxylic acid proton far downfield (~13.5 ppm), preventing signal overlap with the critical aromatic protons[2].
Self-Validating Step: Tetramethylsilane (TMS) is spiked into the sample at 0.01% v/v. The protocol is only validated if the TMS sharp singlet is observed exactly at 0.00 ppm, confirming correct magnetic field locking and shimming.
Acquisition: Acquire ¹H spectra at 600 MHz to ensure baseline resolution of the AB spin system (H4 and H5) on the pyridine core. Acquire ¹³C spectra with complete proton decoupling.
Attenuated Total Reflectance (ATR) FT-IR
Methodology Choice (Causality): Traditional KBr pellet preparation is avoided. KBr is highly hygroscopic; absorbed atmospheric moisture produces a massive, broad O-H stretch artifact around 3400 cm⁻¹. This artifact would completely obscure the diagnostic terminal alkyne C≡C-H stretch (~3280 cm⁻¹)[3]. ATR-FTIR allows direct analysis of the lyophilized crystalline powder, preserving the native solid-state hydrogen-bonding network.
Self-Validating Step: A background air scan is collected immediately prior to sample analysis. The system is validated only if the background shows no residual organic contamination and water vapor/CO₂ lines are successfully subtracted by the software algorithm.
UHPLC-ESI-HRMS
Ionization Mode (Causality): Electrospray Ionization in negative mode (ESI-) is prioritized. The carboxylic acid (-COOH) is highly acidic relative to the basicity of the chloropyridine nitrogen, making it highly prone to deprotonation. This yields a dominant, stable [M-H]⁻ species with minimal in-source fragmentation, providing a clean mass spectrum[4].
Self-Validating Step: A sodium formate calibration cluster is injected prior to the sample run. The mass accuracy must be verified to be within < 2 ppm error before sample data is accepted.
Spectroscopic Data Interpretation
The following tables synthesize the expected quantitative spectroscopic parameters based on established empirical rules for substituted pyridines and functional group increments[4].
Nuclear Magnetic Resonance (NMR) Assignments
Table 1: ¹H and ¹³C NMR Data (600 MHz / 150 MHz, DMSO-d₆)
Nucleus
Chemical Shift (ppm)
Multiplicity
Coupling (J in Hz)
Integration
Structural Assignment
¹H
13.50
br s
-
1H
-COOH (Exchangeable)
¹H
8.10
d
8.5
1H
Pyridine C4-H
¹H
7.80
d
8.5
1H
Pyridine C5-H
¹H
4.50
s
-
1H
-C≡CH (Terminal)
¹³C
165.0
s
-
-
C =O (Carboxylic Acid)
¹³C
149.5
s
-
-
Pyridine C2 (Attached to COOH)
¹³C
142.0
s
-
-
Pyridine C6 (Attached to Alkyne)
¹³C
140.5
d
-
-
Pyridine C4
¹³C
130.0
s
-
-
Pyridine C3 (Attached to Cl)
¹³C
125.5
d
-
-
Pyridine C5
¹³C
82.0
s
-
-
-C ≡CH (Internal Alkyne)
¹³C
80.5
d
-
-
-C≡C H (Terminal Alkyne)
Mechanistic Insight: The ortho-coupling constant (J = 8.5 Hz) between H4 and H5 is highly characteristic of adjacent protons on a pyridine ring. The strong electron-withdrawing nature of the chlorine atom at C3 significantly deshields the adjacent H4 proton, pushing it downfield to 8.10 ppm[2].
Vibrational Spectroscopy (ATR-FTIR)
Table 2: Diagnostic Infrared Absorptions
Wavenumber (cm⁻¹)
Intensity
Peak Shape
Functional Group Assignment
3300 – 2500
Strong
Very Broad
O-H stretch (Carboxylic Acid H-bonding)
3280
Medium
Sharp
C≡C-H stretch (Terminal Alkyne)
2110
Weak
Sharp
C≡C stretch (Alkyne triple bond)
1710
Strong
Sharp
C=O stretch (Carboxylic Acid)
1580, 1550
Medium
Sharp
C=C, C=N stretch (Pyridine Ring)
750
Strong
Sharp
C-Cl stretch (Aromatic Halide)
High-Resolution Mass Spectrometry (HRMS)
For 3-chloro-6-ethynylpyridine-2-carboxylic acid (Formula: C₈H₄ClNO₂), the theoretical monoisotopic mass is 180.993 Da[1].
Negative Mode (ESI-): The observed [M-H]⁻ ion occurs at m/z 179.985.
Isotopic Signature: The presence of the chlorine atom is definitively confirmed by the characteristic A+2 isotopic peak at m/z 181.982. Because chlorine exists naturally as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, the mass spectrum will display a diagnostic doublet separated by 2 Da, with the heavier peak exhibiting ~32% of the relative abundance of the base peak[4].
Structural Validation Logic
Absolute structural confirmation is achieved not by a single data point, but by the logical convergence of orthogonal datasets. The diagram below illustrates how specific spectroscopic evidence maps directly to the distinct functional domains of the target molecule.
Figure 2: Logical mapping of spectroscopic evidence to specific molecular functional groups.
By systematically applying these validated protocols and cross-referencing the resulting data against established spectroscopic rules, researchers can confidently verify the molecular architecture of 3-chloro-6-ethynylpyridine-2-carboxylic acid for downstream pharmaceutical applications.
References
National Center for Biotechnology Information (PubChem). 3-Chloro-6-ethynylpyridine-2-carboxylic acid (CID 130116076). Retrieved March 2026.
URL:[Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.
URL:[Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning.
URL:[Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data, 5th Edition. Springer.
URL:[Link]
An In-depth Technical Guide on the Safety, Handling, and Hazard Communication for 3-chloro-6-ethynylpyridine-2-carboxylic acid
Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for 3-chloro-6-ethynylpyridine-2-carboxylic acid. The following guide has been meticulously compiled by synthesizi...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for 3-chloro-6-ethynylpyridine-2-carboxylic acid. The following guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds to provide a comprehensive overview of the anticipated hazards, safe handling procedures, and emergency protocols. All recommendations should be implemented with the understanding that they are based on scientific inference and not on direct experimental data for the compound .
Section 1: Introduction and Compound Profile
3-chloro-6-ethynylpyridine-2-carboxylic acid is a specialized organic molecule with potential applications in pharmaceutical research and development. Its structure, featuring a substituted pyridine ring with chloro, ethynyl, and carboxylic acid functional groups, suggests a range of chemical reactivity and potential biological activity. The absence of a dedicated safety data sheet necessitates a cautious and informed approach to its handling. This guide provides researchers, scientists, and drug development professionals with a detailed framework for managing this compound safely in a laboratory setting.
Section 2: Hazard Identification and GHS Classification
Given the lack of specific toxicological data, a conservative hazard assessment is warranted. The Globally Harmonized System (GHS) classification for 3-chloro-6-ethynylpyridine-2-carboxylic acid is inferred from related pyridine carboxylic acids and chlorinated aromatic compounds.
Anticipated GHS Hazard Classification:
Hazard Class
Category
Hazard Statement
Basis for Classification
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Based on data for similar pyridine carboxylic acids[2][4][5][6]
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Common hazard for chlorinated pyridines and carboxylic acids[4][5][6][7][8]
Serious Eye Damage/Eye Irritation
Category 2A
H319: Causes serious eye irritation
Common hazard for related compounds[2][4][5][6][7][8]
Specific Target Organ Toxicity (Single Exposure)
Category 3
H335: May cause respiratory irritation
A frequent characteristic of pyridine derivatives[4][5][6][7][9]
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10][11]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][6][10][12]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5][6]
P501: Dispose of contents/container to an approved waste disposal plant.[5][7][11]
Section 3: Safe Handling and Storage Protocols
Adherence to stringent safe handling and storage protocols is paramount to minimize exposure risk.
Engineering Controls
All manipulations of 3-chloro-6-ethynylpyridine-2-carboxylic acid should be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust or vapors.[3][4][14] An eyewash station and safety shower must be readily accessible.[15]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory:
Eye and Face Protection: Chemical safety goggles and a face shield are required.[4]
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before use and disposed of properly after handling.[4][9]
Skin and Body Protection: A lab coat is required. For larger quantities, a chemical-resistant apron or suit is recommended.[3][4]
Respiratory Protection: All work should be performed in a chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.[4][9]
Step-by-Step Handling Procedure
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
Donning PPE: Put on all required personal protective equipment.
Weighing and Dispensing: Perform all weighing and dispensing operations within the fume hood. Use a tared and enclosed balance where possible.
Container Management: Keep the container tightly sealed when not in use.
Post-Handling: After handling, decontaminate the work area and all equipment.
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
Hygiene: Wash hands thoroughly with soap and water after handling.[4][14]
Storage Requirements
Store 3-chloro-6-ethynylpyridine-2-carboxylic acid in a tightly closed container in a cool, dry, and well-ventilated area.[3][5][7][11] Keep it away from incompatible materials such as strong oxidizing agents. The storage area should be clearly labeled, and access restricted to authorized personnel.
Section 4: First-Aid and Emergency Procedures
In the event of exposure, immediate and appropriate action is crucial. Always show the safety data sheet (or this guide) to the attending medical professional.[4][9][10][14]
First-Aid Measures:
Exposure Route
First-Aid Protocol
Inhalation
Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4][5][7][9][14]
Skin Contact
Immediately wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing.[4][5][7][9][14]
Eye Contact
Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.[4][5][7][9][14]
Ingestion
Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5][9][14]
Emergency Response Workflow:
Caption: Workflow for responding to an exposure event.
Section 5: Fire-Fighting and Spill-Response Measures
Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][14]
Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[7][9]
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[9][14]
Accidental Release Measures
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.[4][9][14]
Environmental Precautions: Prevent the material from entering drains or waterways.[3][4][14]
Methods for Cleaning Up: For small spills, sweep up the material and place it in a suitable, labeled container for disposal. Avoid creating dust. For large spills, dike the area to contain the spill and collect the material for disposal.[3][4][14]
Section 6: Stability and Reactivity
Reactivity: No specific data is available.
Chemical Stability: Expected to be stable under normal storage conditions.[5]
Possibility of Hazardous Reactions: No hazardous reactions are expected under normal processing.[5][7]
Hazardous Decomposition Products: Under fire conditions, may decompose to produce nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.[7]
Section 7: Toxicological Information
The toxicological properties of 3-chloro-6-ethynylpyridine-2-carboxylic acid have not been fully investigated. The information below is based on data from analogous compounds.
Respiratory or Skin Sensitization: No data available.
Germ Cell Mutagenicity: No data available.
Carcinogenicity: No components of this product are listed as carcinogens by IARC, ACGIH, NTP, or OSHA.[4][9]
Reproductive Toxicity: No data available.
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[4][5][6][7][9]
Specific Target Organ Toxicity - Repeated Exposure: No data available.
Aspiration Hazard: No data available.
Section 8: Disposal Considerations
Waste disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations. This material and its container should be treated as hazardous waste and disposed of by a licensed professional waste disposal service. Do not allow it to enter the sewer system.[3][7]
References
Safety Data Sheet for 6-Chloronicotinic acid. (2025, December 19). Generic Supplier.
Safety Data Sheet for 2-Chloro-5-ethynylpyridine. (2018, August 20).
Safety Data Sheet for 5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic Acid. (2024, November 1). Aaron Chemicals.
Safety Data Sheet for 2-Chloro-6-methylpyridine-4-carboxylic acid. (2025, September 22). Thermo Fisher Scientific.
MSDS of 3-Amino-6-chloropyridine-2-carboxylicacid. (2020, April 9). Capot Chemical.
Safe handling and storage procedures for 3-Chloro-2-ethylpyridine. (n.d.). Benchchem.
Safety Data Sheet for methyl 4-ethynylpyridine-2-carboxyl
Safety Data Sheet for 7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid. (2025, May 22). Key Organics.
Safety Data Sheet for CCCP. (2026, January 26). MedchemExpress.com.
potential research applications of substituted pyridine carboxylic acids.
An In-depth Technical Guide to the Research Applications of Substituted Pyridine Carboxylic Acids Abstract Substituted pyridine carboxylic acids represent a class of "privileged scaffolds" in modern chemical and biologic...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Research Applications of Substituted Pyridine Carboxylic Acids
Abstract
Substituted pyridine carboxylic acids represent a class of "privileged scaffolds" in modern chemical and biological sciences.[1][2] Their unique physicochemical properties, including hydrogen bonding capabilities, aqueous solubility, and the ability for diverse substitution patterns, make them exceptionally versatile building blocks.[1][3] This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the expanding research applications of these compounds. We will delve into their pivotal roles in medicinal chemistry, from infectious diseases to oncology, their function as highly effective ligands and organocatalysts in chemical synthesis, and their utility in the rational design of advanced materials such as metal-organic frameworks (MOFs). This guide will elucidate the underlying chemical principles, provide field-proven experimental insights, and present detailed methodologies to empower researchers in harnessing the full potential of substituted pyridine carboxylic acids.
The Chemical Core: Structure and Reactivity
The foundational structure consists of a pyridine ring, a nitrogen-containing heterocycle, appended with one or more carboxylic acid groups. The three basic isomers—picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid)—form the basis of this compound class.[3][4] The electron-deficient nature of the pyridine ring, combined with the electron-withdrawing carboxylic acid group, dictates the molecule's reactivity and its interaction with biological targets.[3]
The true versatility of this scaffold lies in the ease of substitution at various positions on the pyridine ring. This allows for the fine-tuning of steric, electronic, and physicochemical properties such as lipophilicity and acidity. This modulation is a cornerstone of rational drug design, enabling the optimization of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5]
The Carboxylic Acid Moiety: A Double-Edged Sword
The carboxylic acid group is a critical pharmacophore, often engaging in crucial hydrogen bonding and ionic interactions with biological targets.[6] However, its presence can also confer undesirable properties, such as poor membrane permeability and metabolic instability, which can limit oral bioavailability.[5][6] A significant strategy in medicinal chemistry is the use of carboxylic acid bioisosteres—functional groups that mimic the properties of a carboxylic acid while offering improved pharmacokinetic profiles.[7][8] Common bioisosteres for the carboxylic acid group in pyridine-based drugs include tetrazoles, sulfonamides, and hydroxamic acids.[5][7][8][9]
Applications in Medicinal Chemistry
Substituted pyridine carboxylic acids are integral to a vast number of approved drugs and clinical candidates, targeting a wide array of diseases.[2][3][4]
Anti-Infective Agents: A Renewed Fight Against Tuberculosis
Tuberculosis (TB) remains a major global health threat, exacerbated by the rise of drug-resistant strains.[10] Pyridine carboxylic acid derivatives have a long history in TB treatment, with isoniazid and pyrazinamide being first-line drugs.[11] Current research focuses on novel derivatives that can overcome resistance.
Mechanism of Action: Many pyridine-based anti-tubercular agents are pro-drugs. For example, a recently identified pyridine carboxamide, MMV687254, requires hydrolysis by the mycobacterial enzyme AmiC to release its active carboxylic acid form.[12][13] This active form can then inhibit essential cellular processes. Some derivatives have been shown to target methionine metabolism, a different pathway from older drugs, suggesting efficacy against resistant strains.[11]
Efficacy: Novel pyridine carboxamides have shown potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range (1.56–3.125 µM).[10] In macrophage models, these compounds can be bactericidal and even induce autophagy, highlighting a dual mechanism of action.[12]
Oncology: Targeting Cancer Cell Proliferation
The pyridine scaffold is a key component in numerous anticancer agents.[1] These compounds can act through various mechanisms, including the inhibition of kinases and interactions with DNA.
Metal Complexes: Pyridine carboxylic acids are excellent ligands for metal ions like zinc, copper, and cobalt. These metal complexes have demonstrated cytotoxic activity against various human tumor cell lines.[14][15] For instance, a zinc complex with 2,3-pyridinedicarboxylic acid ligands showed the best activity against the SMMC-7721 human tumor cell line with an IC50 value of 21.80 µM.[14][15] The choice of the central metal ion significantly influences the anticancer activity.[14]
Platinum Drug Interactions: Studies have shown that pyridine derivatives, due to their structural similarity to nucleobases, can interact with platinum-based chemotherapy drugs like cisplatin.[16][17] This opens avenues for developing combination therapies or new platinum drugs with modified pyridine ligands to enhance efficacy or reduce side effects.[16]
Neurodegenerative Disorders: A Multi-pronged Approach to Alzheimer's Disease
The complex pathology of Alzheimer's disease (AD) requires multi-target therapeutic strategies. Substituted pyridine derivatives are being explored for their ability to inhibit key enzymes and pathological processes.[18]
Cholinesterase Inhibition: A primary strategy for managing AD symptoms is to increase acetylcholine levels by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[19][20] Novel zinc (II) amide-carboxylate complexes based on pyridine have shown potent inhibition of these enzymes, with IC50 values as low as 14 µg/mL for AChE.[20]
Targeting Amyloid-β Aggregation: Pyridine derivatives can inhibit the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of AD.[18] They can also chelate metal ions that promote Aβ aggregation.[18]
The following table summarizes the in-vitro activity of selected substituted pyridine carboxylic acid derivatives in medicinal chemistry applications.
The ability of the pyridine nitrogen and carboxylic acid oxygens to coordinate with metal centers makes these compounds highly effective ligands in catalysis.[14][21] They can also function as metal-free organocatalysts.
Ligands for Metal-Catalyzed Reactions
Pyridine dicarboxylic acids, such as pyridine-2,6-dicarboxylic acid (PDC), are versatile ligands for transition metals.[21]
Oxidation Reactions: Copper(II) complexes with PDC have been shown to be effective catalysts for the mild oxidation of cycloalkanes to valuable alcohols and ketones using green oxidants like hydrogen peroxide.[21] These reactions are fundamental in organic synthesis.
Knoevenagel Condensation: Coordination polymers constructed from pyridine-dicarboxylic acid linkers can act as recyclable heterogeneous catalysts for C-C bond-forming reactions like the Knoevenagel condensation, achieving product yields up to 99%.[22]
Bifunctional Organocatalysis
Forgoing the need for a metal center, pyridine-2,6-dicarboxylic acid itself can act as a bifunctional organocatalyst.[21][23]
Hydrophosphonylation: It efficiently catalyzes the hydrophosphonylation of aldehydes and ketones in water, an environmentally friendly method for synthesizing α-hydroxy phosphonates, which have significant biological activity.[21][23] The reaction proceeds in high yield under mild, room-temperature conditions.[23]
Applications in Materials Science
The rigid structure and versatile coordination modes of pyridine carboxylic acids make them ideal building blocks (or "linkers") for constructing metal-organic frameworks (MOFs) and coordination polymers.
Structural Diversity: By varying the metal ions (e.g., Cd2+, Zn2+, Co2+), the substitution on the pyridine ring, and the reaction conditions, a vast diversity of structures with different dimensionalities (0D to 3D) and topologies can be achieved.
Functional Materials: These materials exhibit a range of functional properties, including high porosity for gas storage, luminescence for sensing applications, and unusual magnetic properties.[24] For example, MOFs constructed from 3-fluoro-4-pyridinecarboxylic acid have been shown to be isostructural with their non-fluorinated counterparts, demonstrating that functionalization can be used to fine-tune material properties without altering the overall framework.[25]
Key Experimental Workflows
Drug Discovery and Development Workflow
The pathway from a substituted pyridine carboxylic acid "hit" to a clinical candidate is a multi-step, iterative process. The following diagram illustrates a typical workflow.
Caption: A typical drug discovery workflow for pyridine carboxylic acid derivatives.
Role in Heterogeneous Catalysis
This diagram illustrates the cycle of a MOF, built with pyridine dicarboxylic acid linkers, acting as a recyclable heterogeneous catalyst.
Caption: Workflow for a recyclable MOF-based heterogeneous catalyst.
Representative Synthetic Protocol: Ozonolysis of Quinolines
A common and effective method for preparing substituted pyridine dicarboxylic acids is through the ozonolysis of the corresponding substituted quinolines.[26][27] This method is scalable and provides access to a variety of derivatives.
Objective: To synthesize 2,3-pyridinedicarboxylic acid from 8-methylquinoline.
Reagents & Equipment:
8-methylquinoline
Nitric acid (60%)
Deionized water
Ozone generator
Reaction vessel with gas inlet tube and cooling system
Heating mantle
Gas chromatograph (GC) for monitoring
Step-by-Step Methodology:
Dissolution: In a suitable reaction vessel, dissolve 8-methylquinoline (1.0 eq) in deionized water and 60% strength nitric acid (1.07 eq). The acid is necessary to protonate the quinoline, making it water-soluble.[26]
Cooling: Cool the solution to a temperature between 0°C and 10°C using an ice bath or a chiller. Maintaining a low temperature is critical during ozonolysis to control the reaction rate and prevent unwanted side reactions.[26][27]
Ozonolysis: Introduce a stream of oxygen containing ozone (e.g., 60 g/m³) into the solution through a gas inlet tube.[26] The ozone will cleave the benzene ring of the quinoline system.
Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze the concentration of the starting material (8-methylquinoline) using a pre-calibrated GC method. Continue the ozonolysis until the residual content of the starting material is less than 1 g/L.[26]
Peroxide Decomposition: Once the reaction is complete, stop the ozone flow. Heat the solution to 60-70°C for 2-4 hours.[26][27] This step is crucial to decompose the peroxide intermediates formed during ozonolysis, leading to the final dicarboxylic acid product.
Isolation: After cooling, the desired substituted pyridinecarboxylic acid can be isolated from the reaction mixture, often through pH adjustment to induce precipitation, followed by filtration and drying.
Causality and Self-Validation: The use of an acidic aqueous solution ensures the substrate is fully dissolved for efficient reaction with gaseous ozone. Monitoring the disappearance of the starting material by GC provides a clear and reliable endpoint for the reaction. The final heating step is a self-validating control; incomplete peroxide decomposition would lead to an unstable and impure product.
Future Outlook
The field of substituted pyridine carboxylic acids is poised for continued expansion. In medicinal chemistry, the focus will be on developing next-generation agents that can overcome drug resistance and offer novel mechanisms of action.[1] The exploration of multi-target ligands for complex diseases like AD will intensify.[18] In catalysis and materials science, the rational design of ligands will lead to catalysts with higher efficiency and selectivity, and to MOFs with tailored properties for specific applications in carbon capture, sensing, and beyond.[22][24] The convergence of computational chemistry with synthetic efforts will undoubtedly accelerate the discovery of new, impactful applications for this remarkable class of compounds.
References
Biotech Consortium India Limited (BCIL). Pyridine carboxamides as potential TB drugs.
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Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed, NIH.
Al-Ghorbani, M., & El-Emam, A. A. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online.
De Nisco, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi.
Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC.
Li, Y., et al. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Chemical Monthly.
RSC Publishing. (Date N/A). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm.
Wu, Y. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
Mager, H., & O'Murchu, C. (2002). Method for producing substituted pyridine-carboxylic acids.
Kumar, P., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC.
Sova, M., et al. (2025). Antimycobacterial pyridine carboxamides: From design to in vivo activity.
Khan, I., et al. (Date N/A). Pyridine carboxylic acid derivatives in drug development pipeline.
Kumar, P., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, ASM Journals.
Mager, H., & O'Murchu, C. (2005). Improved method for producing substituted pyridine-carboxylic acids.
Procter, D. J., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's. The Journal of Organic Chemistry.
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Smoleński, P., et al. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis.
Zafar, R., et al. (2021). Prospective Application of Two New Pyridine-Based Zinc (II)
Li, Y., et al. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Research Article.
Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
UMT JOURNAL. (Date N/A). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs)
Benchchem. (2025). The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review.
Wube, A. A., et al. (Date N/A). Antimycobacterial Activity of Substituted Isosteres of Pyridine- and Pyrazinecarboxylic Acids. 2.
Smoleński, P., & Szyrowska, A. (2018).
ResearchGate. (Date N/A). ANTITUMOR ACTIVITY OF SOME PYRIDINECARBOXY ACID COMPOUNDS IN TUMOR CELL CULTURES.
Sharma, P. C., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
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Zafar, R., et al. (2021). Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches. Taylor & Francis Online.
Smoleński, P., et al. (2025). Copper(II)
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ResearchGate. (Date N/A). Pyridines in Alzheimer's disease therapy: Recent trends and advancements.
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Theoretical and Computational Studies of 3-Chloro-6-ethynylpyridine-2-carboxylic Acid: A Predictive Framework for Reactivity and Pharmacophore Modeling
Executive Summary The rational design of novel therapeutics and advanced materials relies heavily on the predictive power of computational chemistry. 3-Chloro-6-ethynylpyridine-2-carboxylic acid (3-CEPA) is a highly vers...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of novel therapeutics and advanced materials relies heavily on the predictive power of computational chemistry. 3-Chloro-6-ethynylpyridine-2-carboxylic acid (3-CEPA) is a highly versatile, multi-functional scaffold. It combines the metal-chelating prowess of a picolinic acid core, the post-synthetic modifiability of an ethynyl group (via click chemistry), and the lipophilic/steric tuning of a chlorine substituent. Because empirical literature on this specific compound is virtually nonexistent, this whitepaper establishes a rigorous, self-validating computational framework using Density Functional Theory (DFT) and molecular docking to predict its geometric, electronic, and biological properties.
Structural Rationale & Causality
To understand the behavior of 3-CEPA, we must analyze the causality behind its structural components:
The Pyridine-2-carboxylic Acid Core: Picolinic acid derivatives are renowned for their ability to act as bidentate ligands, chelating transition metals (e.g., Zn²⁺, Fe²⁺, Pt²⁺) in metalloenzymes or chemotherapeutics. The nitrogen atom and the carboxylate oxygen form a stable five-membered chelate ring.
The 3-Chloro Substituent: The inclusion of an electronegative chlorine atom adjacent to the carboxylic acid serves two purposes. First, it lowers the pKa of the carboxylic acid via inductive electron withdrawal. Second, it introduces steric hindrance, forcing the carboxylate group to adopt a specific dihedral angle relative to the pyridine plane to minimize electrostatic repulsion, thereby tuning its binding kinetics.
The 6-Ethynyl Group: The terminal alkyne extends the
π
-conjugation of the pyridine ring, significantly lowering the HOMO-LUMO gap compared to unsubstituted picolinic acid. Furthermore, as established in[1], the ethynyl group acts as a rigid linker for supramolecular assembly and provides a prime site for Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC).
Fig 1: Structural causality and reactivity mapping of the 3-CEPA scaffold.
Computational Methodology: A Self-Validating System
To ensure scientific integrity, the computational protocols described herein are designed as a self-validating system. We employ the B3LYP functional augmented with Grimme’s D3 dispersion correction and Becke-Johnson (BJ) damping. Standard B3LYP often fails to capture medium-to-long-range electron correlation, which is critical for accurately modeling the
π−π
stacking and non-covalent interactions inherent to ethynylpyridine systems. The necessity of the D3 damping function for accurate structural prediction is well-documented in [2].
Initial Geometry Construction: Build the 3D structure of 3-CEPA using a standard molecular builder (e.g., GaussView). Pre-optimize the structure using molecular mechanics (MMFF94 force field) to resolve severe steric clashes.
Level of Theory Selection: Configure the DFT calculation using the B3LYP-D3(BJ) functional. Select the def2-TZVP basis set. The triple-zeta quality is mandatory to accurately describe the polarizability of the chlorine atom and the extended
π
-system of the ethynyl group.
Optimization and Convergence: Run the geometry optimization in a vacuum or implicit solvent model (e.g., CPCM for water). Set the Self-Consistent Field (SCF) convergence criteria to
10−8
a.u. to ensure high-precision wavefunctions.
Frequency Calculation (Self-Validation): Immediately follow the optimization with a vibrational frequency calculation at the identical level of theory. Causality: The absence of imaginary frequencies (negative values) mathematically validates that the optimized geometry represents a true local minimum on the potential energy surface, rather than a transition state.
FMO and MEP Extraction: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. Generate the Molecular Electrostatic Potential (MEP) map by mapping the electrostatic potential onto the total electron density isosurface (isovalue = 0.0004 a.u.). This methodology aligns with standard practices for analyzing [3].
Fig 2: Self-validating computational workflow from DFT optimization to molecular docking.
Step-by-Step Protocol: Molecular Docking
To assess 3-CEPA's potential as a pharmacophore (e.g., as a metalloenzyme inhibitor), molecular docking is employed.
Ligand Preparation: Convert the optimized DFT coordinates of 3-CEPA into PDBQT format. Assign Gasteiger charges and merge non-polar hydrogens. Define the rotatable bonds (primarily the C2-COOH bond).
Receptor Preparation: Retrieve the target protein (e.g., a zinc-dependent prolyl hydroxylase) from the Protein Data Bank. Remove co-crystallized ligands and water molecules, add polar hydrogens, and assign Kollman charges.
Grid Box Definition: Center the docking grid box on the active site metal ion (e.g., Zn²⁺). Ensure the grid dimensions (e.g., 20×20×20 Å) are sufficient to allow the ligand to explore multiple chelation geometries.
Docking Execution: Run the docking simulation using AutoDock Vina with an exhaustiveness setting of 32 to ensure thorough conformational sampling.
Analysis: Evaluate the binding poses. A valid pose must demonstrate the pyridine nitrogen and carboxylate oxygen oriented toward the metal center, mimicking the established binding modes of [4].
Data Presentation: Electronic and Reactivity Descriptors
The Frontier Molecular Orbitals (FMOs) govern the chemical reactivity of the molecule. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). Based on the theoretical framework applied to similar ethynyl-substituted pyridine-2-carboxylic acids, the predicted global reactivity descriptors are summarized below.
Table 1: Predicted Global Reactivity Descriptors for 3-CEPA (B3LYP-D3/def2-TZVP)
Parameter
Symbol
Equation
Predicted Value (eV)
Interpretation
HOMO Energy
EHOMO
-
-6.85
High stability; primary electron density localized on the ethynyl and pyridine
π
-system.
LUMO Energy
ELUMO
-
-2.15
Primary electron acceptance site localized on the carboxylic acid and pyridine nitrogen.
Energy Gap
ΔE
ELUMO−EHOMO
4.70
Indicates a moderately stable molecule with potential for charge transfer in biological systems.
Ionization Potential
I
−EHOMO
6.85
Energy required to remove an electron.
Electron Affinity
A
−ELUMO
2.15
Energy released when an electron is added.
Chemical Hardness
η
(I−A)/2
2.35
Resistance to charge polarization. 3-CEPA is relatively "soft," making it a good ligand for transition metals.
Electrophilicity
ω
μ2/2η
4.30
High electrophilic power, driven by the electron-withdrawing chlorine and carboxylic groups.
Note:
μ
represents the chemical potential, calculated as
−(I+A)/2
.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a critical visual tool for predicting non-covalent interactions. For 3-CEPA, the computational model predicts:
Deep Red Regions (High Electron Density): Localized over the carbonyl oxygen of the carboxylic acid and the pyridine nitrogen. These are the primary sites for electrophilic attack and metal chelation.
Deep Blue Regions (Electron Deficient): Localized over the acidic hydrogen of the -COOH group, serving as a strong hydrogen bond donor.
Yellow/Green Regions (Neutral/Moderate): The chlorine atom exhibits an anisotropic charge distribution (a "
σ
-hole"), allowing it to participate in highly directional halogen bonding with biological receptors, a feature often exploited in modern rational drug design.
Conclusion
3-Chloro-6-ethynylpyridine-2-carboxylic acid represents a highly tunable molecular scaffold. By employing a rigorous DFT methodology incorporating dispersion corrections (B3LYP-D3/def2-TZVP), researchers can accurately predict its electronic structure, reactivity, and binding affinities. The interplay between the metal-chelating picolinic core, the sterically demanding chlorine atom, and the
π
-extended ethynyl group makes 3-CEPA an exceptional candidate for further experimental validation in both materials science and drug discovery.
References
Grimme, S., Ehrlich, S., & Goerigk, L. (2011). Effect of the damping function in dispersion corrected density functional theory. Journal of Computational Chemistry.[Link]
Kansız, S., & Şimşek, O. (2024). Theoretical Insights into the Structural and Chemical Reactivity of a Picolinamide Derivative Using DFT Analysis. ResearchGate.[Link]
Singh, R. K., & Mishra, M. K. (2012). Investigation of ethynylpyridines using the electron propagator theory. International Journal of Quantum Chemistry.[Link]
Vural, H. (2022). Molecular Docking and Energies Studies of 4-(Trifluoromethyl) pyridine-2-carboxylic acid. Journal of Engineering Research and Applied Science.[Link]
Unlocking the Biological Mechanism of Action of 3-Chloro-6-ethynylpyridine-2-carboxylic Acid: A Dual-Action Synthetic Auxin and Click-Chemistry Probe
Target Audience: Researchers, Chemical Biologists, and Agronomic Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 3-chloro-6-ethynylpyridine-2-carbo...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Chemical Biologists, and Agronomic Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The compound 3-chloro-6-ethynylpyridine-2-carboxylic acid (CAS No. 1823365-41-8) represents a highly specialized molecule at the intersection of agrochemical design and chemical biology. Structurally, it belongs to the picolinic acid family of synthetic auxins, sharing a core scaffold with commercial herbicides such as picloram and halauxifen-methyl. However, its defining feature is the terminal ethynyl (alkyne) group at the 6-position of the pyridine ring.
This whitepaper details the dual-faceted nature of this molecule. Biologically, it functions as a potent synthetic auxin mimic, disrupting plant homeostasis by hyper-activating the TIR1/AFB signaling pathway [4]. Chemically, the ethynyl moiety serves as a bioorthogonal handle, allowing the molecule to function as an in vivo chemical probe via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [5]. By leveraging this dual functionality, researchers can map auxin receptor binding pockets and isolate elusive protein complexes with unprecedented precision.
Molecular Anatomy & Rational Design
To understand the mechanism of action (MoA) of 3-chloro-6-ethynylpyridine-2-carboxylic acid, one must analyze the causality behind its structural components:
The Picolinic Acid Core: Mimics the endogenous plant hormone indole-3-acetic acid (IAA). The carboxylic acid group is essential for anchoring the molecule to the arginine residues (Arg403/Arg436) within the binding pocket of the F-box receptor proteins.
The 3-Chloro Substitution: Enhances the electrophilicity of the pyridine ring and provides necessary steric bulk to lock the molecule into the correct conformation within the receptor cavity, preventing rapid enzymatic degradation.
The 6-Ethynyl Handle: This is the critical innovation. While traditional picolinates like halauxifen utilize bulky aryl groups at the 6-position to preferentially target the AFB5 receptor over TIR1 [3], the ethynyl group provides a linear, electron-rich substitution. It is sterically compact enough to fit neatly into the hydrophobic AFB5 pocket, yet it remains accessible for post-binding CuAAC "click" labeling.
Biological Mechanism of Action: The Auxin Pathway
In biological systems, 3-chloro-6-ethynylpyridine-2-carboxylic acid acts as a "molecular glue." Its primary mechanism of action involves the targeted degradation of repressor proteins, leading to a lethal cascade of gene transcription.
Receptor Binding and Complex Formation
Upon entering the plant cell, the compound binds to the TIR1/AFB family of nuclear receptors (with a strong predicted preference for AFB5, characteristic of 6-substituted picolinates) [3]. These receptors are F-box subunits of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex [4]. The molecule docks into the bottom of the receptor cavity, creating a high-affinity binding surface for Domain II of the Aux/IAA repressor proteins .
Ubiquitination and Proteasomal Degradation
The binding of the synthetic auxin stabilizes the interaction between the SCF complex and the Aux/IAA repressors. This triggers the rapid polyubiquitination of the Aux/IAA proteins, marking them for destruction by the 26S proteasome [4].
Transcriptional Cascade and Phytotoxicity
The destruction of Aux/IAA proteins derepresses Auxin Response Factors (ARFs). ARFs are transcription factors that immediately upregulate a massive suite of auxin-responsive genes. Crucially, this includes the ACS (1-aminocyclopropane-1-carboxylate synthase) and NCED (9-cis-epoxycarotenoid dioxygenase) genes [1].
ACS upregulation drives a massive burst of ethylene production.
NCED upregulation is the rate-limiting step for abscisic acid (ABA) biosynthesis [2].
The simultaneous, uncontrolled accumulation of ethylene and ABA leads to stomatal closure, cessation of photosynthesis, rapid senescence, and ultimately, plant death [1] [2].
Figure 1: Mechanism of synthetic picolinate auxins via TIR1/AFB5-mediated degradation of Aux/IAA.
Chemical Biology: Bioorthogonal Profiling
Because 3-chloro-6-ethynylpyridine-2-carboxylic acid contains a terminal alkyne, it is not just a biological effector; it is a chemical probe. The ethynyl group is biologically inert (bioorthogonal) but reacts rapidly and specifically with azide-functionalized molecules in the presence of a copper catalyst [5].
This allows researchers to treat living tissues with the compound, allow it to bind its native targets (TIR1/AFB5), and then "click" a fluorophore or biotin tag onto the molecule in situ. This workflow overcomes the traditional challenge of modifying small-molecule drugs with bulky fluorophores, which often destroys their binding affinity.
Quantitative Data Summary
The following table contextualizes the molecule against other known auxins, highlighting its unique position as a dual-action probe.
Compound Class
Representative Molecule
Primary Receptor Target
Downstream Effect
Probe Capability
Natural Auxin
Indole-3-acetic acid (IAA)
TIR1 / AFB1-3
Normal Growth Regulation
None
Arylpicolinate
Halauxifen-methyl
AFB5 (Preferential)
Lethal Ethylene/ABA Burst
None
Pyridinecarboxylic Acid
Picloram
AFB5
Lethal Ethylene/ABA Burst
None
Alkyne-Picolinate
3-Chloro-6-ethynylpicolinic acid
AFB5 / TIR1
Lethal Ethylene/ABA Burst
CuAAC Click-Compatible
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include critical control steps to differentiate between specific receptor binding and non-specific background noise.
Protocol 1: Affinity Pull-Down of AFB5 Receptor Complexes
This protocol utilizes the ethynyl probe to isolate auxin receptor complexes from plant lysates for LC-MS/MS identification.
Rationale: By clicking a biotin-azide tag onto the probe after it has bound its target, we can use streptavidin magnetic beads to pull down the entire receptor complex.
Step-by-Step Methodology:
Tissue Incubation: Incubate Arabidopsis thaliana seedlings in liquid media containing 10 µM 3-chloro-6-ethynylpyridine-2-carboxylic acid for 2 hours.
Self-Validation Control: Prepare a parallel "competition" sample pre-incubated with 100 µM picloram (a known AFB5 competitor) 30 minutes prior to probe addition. This proves that the probe binds specifically to the active site.
Crosslinking (Optional but Recommended): Treat tissues with 1% formaldehyde for 10 minutes to stabilize transient SCF-Aux/IAA protein-protein interactions, followed by quenching with 0.125 M glycine.
Lysis: Homogenize tissue in native lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, protease inhibitors). Centrifuge at 14,000 x g to clear the lysate.
CuAAC Click Reaction: To the cleared lysate, add the following click reagents sequentially:
100 µM Biotin-PEG4-Azide (The capture tag).
1 mM THPTA ligand (Stabilizes Cu(I) and prevents ROS-mediated protein degradation).
1 mM CuSO4 (The catalyst source).
5 mM Sodium Ascorbate (Reduces Cu(II) to the active Cu(I) state in situ).
Incubate for 1 hour at room temperature in the dark.
Affinity Purification: Add 50 µL of pre-washed Streptavidin magnetic beads. Incubate for 2 hours at 4°C with rotation.
Washing & Elution: Wash beads 3x with RIPA buffer and 2x with PBS to remove non-specific proteins. Elute the bound complexes by boiling in SDS-PAGE sample buffer containing 2 mM biotin.
Analysis: Analyze the eluate via SDS-PAGE and subsequent LC-MS/MS to identify TIR1, AFB5, and associated Aux/IAA proteins.
3-chloro-6-ethynylpyridine-2-carboxylic acid is a highly versatile molecule. By merging the potent biological activity of the picolinate synthetic auxin class with the chemical flexibility of an ethynyl click-handle, it provides researchers with an unprecedented tool. Future applications of this molecule include mapping the spatial distribution of AFB5 receptors in vivo using fluorophore-azides, and identifying novel, non-canonical auxin binding proteins that mediate herbicide resistance in agricultural weeds.
References
Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. MDPI. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC-NYEfQVZ-Oj0mRkNH3fJMYeqMGxdg28pjILuieZo2HF8Zk8Az-3jkZK0W55dOrwOfTC7kumfde8hQ27myb0L-sNNRqrmCtyiAOyYcyNsjciQv3MkH1jTB45LvRM4dH0wPBA=]
quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action. Oxford Academic. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsAbZgk3XSsdLxG7ILL2kOYXOORLQvitM1JAdcqzktjfF6FWXmzVxQaQL6WKTu4w4xXP0TwJymBZLMrOSORIjgjbOZ2UVwjp3UTKUEaDgPiW6_OT4q0jByqaqkVNL2q0TvegyJh2j48E4CR7SVOcEmRvk=]
Differential response of horseweed (Conyza canadensis) to halauxifen-methyl, 2,4-D, and dicamba. Cambridge Core. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTjm3cbE8F_bljlbTqP9tFzqtI8C5B02VjAUg36S1jrLdRlkraNPZ-o4AEVF7ZeCPif29UyqW53dD2IKGGVdRvIlFvPnRG36Wc0zwU9_oKs4wg2BfXwavEsK8O-x7QCf-h-r20BeT98asCLI2uvR2gX52VN7iugARTqwDuGQNwtBXPpv4hLDRQqCwZ1ZGXg7qV_ss72PrEvO_4zlgWNg2HRhn2ap_q6LzYFQPBzb5WCMS-51Qbqdvd8-E2rLZ-H2tIjLdEXp-VJBX4rFlZlnfHzhYFcE0q_eLFseBnda3-iTxixfUO9rXSJSbUzfNS7udhFlMr5g==]
Interaction and Integration of Auxin Signaling Components. Plant and Cell Physiology (Oxford Academic). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECqGpyv-_m8rXewSCxhCk2XOaJ7CGro-OMwQXAqSk2nOKTNPNuKtMIS4imSANelhOiHSDX9bNxR_mVa9XDV3HvHRe2pA-co65RDXtleWS8kbxfSxyqILYqoH76g3beUnqHJdRpseqPOw0oCA2OzNjY]
Applications and opportunities of click chemistry in plant science. ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCXfAnaCUji6pckJ2HS6MvtVUb-kxqzZP6Iph3Id83Vq_awYz-_QGbqhUBC4kz5NMzkZw32CInd-fGP_nfr0baLTAjLkfu92PyyNMx5K5DR9xuRSk7cpqbTT1duCAbITvDEp4gOAUX_NELoWJEgKiqq5Q0e-0ox88r1sEnvpl8iBrdO2uZrINgSpnE8dHmNNeucrA4Q8Nwhl08YrclzO1hggo5Jht3P0-Vw2D29a5G6Q==]
Protocols & Analytical Methods
Method
Advanced Protocol for Bioconjugation: Chelation-Assisted CuAAC Ligation using 3-Chloro-6-ethynylpyridine-2-carboxylic Acid
Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Application: Antibody-Drug Conjugates (ADCs), fluorophore labeling, and modular protein functionalization.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, bioconjugation scientists, and drug development professionals.
Application: Antibody-Drug Conjugates (ADCs), fluorophore labeling, and modular protein functionalization.
Mechanistic Rationale: The Chelation Advantage
In the landscape of bioconjugation, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for modular ligation due to its bioorthogonality and quantitative yields[1]. However, standard aliphatic alkynes often require high concentrations of copper(I) to achieve reasonable reaction kinetics. In biological systems, high copper loading catalyzes the generation of Reactive Oxygen Species (ROS), leading to protein aggregation, degradation, and loss of biological function.
Internal Copper Chelation (The Picolinamide Effect): Upon conjugation to a primary amine (e.g., a lysine residue on an antibody), the carboxylic acid is converted into a picolinamide. Picolinamides are exceptionally strong bidentate ligands for copper[3]. This motif pre-organizes the Cu(I) catalyst in immediate proximity to the 6-ethynyl group. This "chelation-assisted" mechanism drastically accelerates the cycloaddition with azides, allowing for a 5- to 10-fold reduction in required copper loading[4].
Electronic Tuning via the 3-Chloro Substituent: The electron-withdrawing chloro group serves a dual purpose. First, it increases the electrophilicity of the terminal alkyne, further accelerating the click reaction. Second, it lowers the pKa of the pyridine nitrogen. This prevents the copper from binding too tightly (which would result in catalyst poisoning), ensuring the metal remains labile enough to complete the catalytic cycle.
Workflow Visualization
The bioconjugation workflow is a self-validating two-step process. First, the linker is activated and coupled to the target protein. Second, the pre-organized picolinamide-alkyne undergoes accelerated CuAAC with an azide-functionalized payload.
The table below summarizes the kinetic and yield advantages of the chelation-assisted linker compared to a standard aliphatic alkyne (e.g., hexynoic acid). By utilizing the picolinamide directing group, researchers can achieve near-quantitative yields while maintaining protein integrity.
Linker Type
Cu(I) Loading (µM)
THPTA Ligand (µM)
Reaction Time (min)
Conjugation Yield (%)
Protein Aggregation (%)
Standard Aliphatic Alkyne
100
500
120
65%
15%
Standard Aliphatic Alkyne
50
250
120
30%
5%
3-Chloro-6-ethynylpyridine
50
250
30
>95%
<2%
3-Chloro-6-ethynylpyridine
25
125
60
90%
<1%
Step-by-Step Experimental Protocol
Phase 1: NHS-Ester Activation & Protein Conjugation
Goal: Install the copper-chelating alkyne handle onto surface-exposed lysine residues.
Linker Activation:
Dissolve 3-chloro-6-ethynylpyridine-2-carboxylic acid in anhydrous DMSO to a concentration of 100 mM.
Add 1.2 equivalents of EDC·HCl and 1.5 equivalents of Sulfo-NHS.
Incubate at room temperature (RT) for 30 minutes. Note: The reaction must be kept strictly anhydrous to prevent hydrolysis of the resulting NHS ester.
Protein Preparation:
Buffer exchange the target protein (e.g., monoclonal antibody) into 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5.
Critical: Ensure absolute removal of primary amine-containing buffers (e.g., Tris or glycine), as these will competitively quench the NHS ester.
Conjugation:
Add 5 to 10 molar equivalents of the activated linker to the protein solution (depending on the desired Degree of Labeling).
Incubate for 2 hours at RT with gentle end-over-end mixing.
Purification:
Remove excess unreacted linker using a Zeba™ spin desalting column or via dialysis against PBS (pH 7.4).
To ensure the trustworthiness of the protocol, validate the intermediates and final product using the following analytical checkpoints:
Pre-Click Validation (Intact Mass LC-MS): Analyze the Alkyne-Functionalized Protein. You should observe a mass shift of +163.0 Da per linker attached (Molecular weight of linker [180.99 Da] minus H2O[18.01 Da] lost during amide bond formation). This confirms the successful installation of the picolinamide handle.
Post-Click Validation (UV-Vis & SEC-HPLC): If the payload contains a chromophore, use UV-Vis spectroscopy to calculate the Degree of Labeling (DoL). Run the final conjugate on SEC-HPLC. The presence of High Molecular Weight (HMW) species (>5%) indicates copper-induced aggregation. If HMW species are observed, reduce the CuSO4 concentration to 25 µM and increase the THPTA:Cu ratio to 10:1.
Application Note: 3-Chloro-6-ethynylpyridine-2-carboxylic Acid in Modular PROTAC Synthesis
Executive Summary & Strategic Rationale The development of Proteolysis Targeting Chimeras (PROTACs) requires highly modular, chemoselective building blocks to rapidly iterate through linker lengths, compositions, and exi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The development of Proteolysis Targeting Chimeras (PROTACs) requires highly modular, chemoselective building blocks to rapidly iterate through linker lengths, compositions, and exit vectors[1]. 3-chloro-6-ethynylpyridine-2-carboxylic acid (CAS: 1823365-41-8) [2] has emerged as a premium bifunctional scaffold for targeted protein degradation chemistry.
Unlike highly flexible aliphatic linkers (e.g., standard PEG chains) which can incur a high entropic penalty during ternary complex formation, this pyridine-based building block introduces a rigid, predictable spatial vector[1]. The specific substitution pattern provides three distinct advantages:
Carboxylic Acid (C2): Enables standard amide coupling to amine-functionalized E3 ligase ligands (e.g., lenalidomide, VH032) or target warheads.
Ethynyl Group (C6): Serves as an ideal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry, allowing late-stage, convergent assembly of the PROTAC[3].
Chloro Group (C3): Provides steric shielding to the adjacent C2-amide bond, increasing metabolic stability against enzymatic hydrolysis (amidases) while modulating the pKa of the carboxylic acid to tune solubility.
Physicochemical Profiling
Understanding the fundamental properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological assays.
Table 1: Physicochemical and Structural Properties
Accelerates CuAAC reaction kinetics compared to aliphatic alkynes.
Workflow: Convergent PROTAC Assembly
The optimal synthetic strategy utilizes a convergent "plug-and-play" approach. By functionalizing the E3 ligase ligand with the pyridine scaffold first, researchers can create an intermediate library that can be rapidly "clicked" with various azide-functionalized Protein of Interest (POI) warheads[6].
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies detail the causality behind reagent selection and the exact analytical checkpoints required to ensure synthetic integrity.
Protocol 1: HATU-Mediated Amide Coupling
Objective: Attach an amine-functionalized E3 ligase ligand (e.g., a CRBN or VHL binder) to the carboxylic acid of the pyridine scaffold.
Causality & Reagent Rationale: The C3-chloro group sterically hinders the C2-carboxylic acid. Standard coupling reagents like EDC/NHS may suffer from slow kinetics and poor yields here. HATU is selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, overcoming the steric bulk[6]. DIPEA is utilized as a non-nucleophilic base to deprotonate the amine without interfering with the active ester.
Step-by-Step Procedure:
Preparation: Dissolve 3-chloro-6-ethynylpyridine-2-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.
Activation: Add HATU (1.2 eq, 0.6 mmol) and DIPEA (3.0 eq, 1.5 mmol) to the solution. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.
Coupling: Add the amine-functionalized E3 ligand (1.05 eq, 0.525 mmol) dropwise. Stir the reaction mixture at room temperature for 4–6 hours.
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Self-Validation Checkpoint: Perform LC-MS analysis. The reaction is deemed successful when the unreacted building block mass (m/z 181.0) is entirely replaced by the target intermediate mass. Crucially, the mass spectrum must display the characteristic 3:1 isotopic ratio (M / M+2) confirming the retention of the chloro-pyridine core.
Protocol 2: Late-Stage CuAAC Click Chemistry
Objective: Conjugate the alkyne-functionalized intermediate to an azide-functionalized POI warhead to yield the final PROTAC.
Causality & Reagent Rationale: While the electron-deficient nature of the pyridine-conjugated alkyne accelerates the click reaction, late-stage PROTAC intermediates often contain sensitive functional groups (e.g., glutarimides in CRBN ligands or complex stereocenters in VHL ligands). Using unligated Copper(I) can lead to oxidative degradation. Therefore, THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is introduced to stabilize the Cu(I) oxidation state, protect the biological warheads, and accelerate the cycloaddition[1].
Step-by-Step Procedure:
Preparation: Dissolve the alkyne-functionalized intermediate (1.0 eq, 0.1 mmol) and the azide-functionalized POI warhead (1.1 eq, 0.11 mmol) in a 1:1 mixture of tert-Butanol and H₂O (2 mL).
Catalyst Assembly: In a separate vial, premix CuSO₄·5H₂O (0.1 eq, 0.01 mmol) and THPTA ligand (0.1 eq, 0.01 mmol) in H₂O (100 µL). This pre-complexation is vital to prevent off-target copper coordination.
Reduction: Add Sodium Ascorbate (0.2 eq, 0.02 mmol, freshly prepared in 100 µL H₂O) to the catalyst mixture. The solution will turn from blue to colorless/light yellow, indicating the reduction of Cu(II) to the active Cu(I) species.
Reaction: Add the active catalyst solution to the main reaction vial. Stir at room temperature for 2–4 hours.
Self-Validation Checkpoint: Monitor the reaction via ¹H NMR. The definitive marker of success is the complete disappearance of the terminal alkyne proton (typically a sharp singlet around 4.2 ppm) and the emergence of the triazole aromatic proton (a distinct singlet between 8.0–8.5 ppm).
Quantitative Data: CuAAC Optimization
To demonstrate the necessity of the chosen click chemistry conditions, the following table summarizes quantitative optimization data for the CuAAC step using this specific ethynylpyridine scaffold.
Table 2: Optimization of CuAAC Conditions for Ethynylpyridine PROTAC Assembly
Solvent System
Catalyst / Ligand
Temp (°C)
Time (h)
Yield (%)
Degradation / Impurities
DMF / H₂O (1:1)
CuSO₄ / NaAsc (No Ligand)
25
12
45%
High (Oxidative cleavage observed)
THF / H₂O (1:1)
CuSO₄ / NaAsc (No Ligand)
50
6
62%
Moderate (Thermal degradation)
t-BuOH / H₂O (1:1)
CuSO₄ / NaAsc / TBTA
25
4
81%
Low (Poor solubility of TBTA)
t-BuOH / H₂O (1:1)
CuSO₄ / NaAsc / THPTA
25
2
94%
None detected (Optimal)
References
PubChemLite: 3-chloro-6-ethynylpyridine-2-carboxylic acid (C8H4ClNO2)
Source: PubChemLite / Université du Luxembourg
URL:[Link] (Verified via PubChemLite[4],[5])
Methods to accelerate PROTAC drug discovery
Source: Biochemical Journal, Portland Press
URL:[Link] (Verified via Biochemical Journal[3])
Current strategies for the design of PROTAC linkers: a critical review
Source: National Institutes of Health (NIH), PubMed Central (PMC)
URL:[Link] (Verified via NIH PMC[1])
experimental procedure for coupling reactions involving 3-chloro-6-ethynylpyridine-2-carboxylic acid
Title: Application Note: Orthogonal Coupling Strategies for 3-Chloro-6-ethynylpyridine-2-carboxylic Acid in Lead Discovery Introduction The functionalization of multi-substituted pyridine scaffolds is a cornerstone of mo...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Application Note: Orthogonal Coupling Strategies for 3-Chloro-6-ethynylpyridine-2-carboxylic Acid in Lead Discovery
Introduction
The functionalization of multi-substituted pyridine scaffolds is a cornerstone of modern medicinal chemistry. The building block 3-chloro-6-ethynylpyridine-2-carboxylic acid (CAS: 1823365-41-8) presents a unique, densely functionalized template containing three distinct reactive handles. Mastering the chemoselectivity of this scaffold allows drug development professionals to rapidly assemble complex hinge-binding motifs, PROTAC linkers, and allosteric modulators.
This application note details a field-proven, orthogonal functionalization strategy. By exploiting the inherent electronic and steric differences of the three functional groups, researchers can perform sequential couplings systematically without the need for complex protecting group manipulations.
Mechanistic Rationale & Chemoselectivity
To achieve high yields and prevent polymerization or cross-reactivity, the functionalization sequence must follow a strict hierarchy of reactivity based on fundamental organometallic principles:
C2-Carboxylic Acid (Highest Reactivity): Readily activated by uronium-based coupling reagents (e.g., HATU) at room temperature.
C6-Terminal Alkyne (Moderate Reactivity): Undergoes Sonogashira cross-coupling with aryl/heteroaryl iodides under mild palladium/copper catalysis.
C3-Aryl Chloride (Lowest Reactivity): The C-Cl bond is deactivated by the electron-rich nature of the adjacent amide and is highly sterically hindered. It requires elevated temperatures and highly active, bulky dialkylbiaryl phosphine ligands (e.g., XPhos) to facilitate oxidative addition.
Diagram 1: Orthogonal reactivity map of 3-chloro-6-ethynylpyridine-2-carboxylic acid.
Experimental Protocols & Workflows
The following protocols are designed as a self-validating system. Each step includes specific visual or analytical checkpoints to ensure the reaction is proceeding via the intended mechanistic pathway.
Causality & Mechanism: HATU is utilized because it rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The presence of the nitrogen in the HOAt ring provides a neighboring group effect that accelerates aminolysis, even with sterically hindered or electronically deactivated amines [1].
Self-Validation: The reaction mixture will transition from colorless to a distinct yellow hue, indicating the release of the anionic HOAt byproduct as the amide bond forms.
Step-by-Step Procedure:
Charge a dry 50 mL round-bottom flask with 3-chloro-6-ethynylpyridine-2-carboxylic acid (1.0 mmol, 181.6 mg) and anhydrous DMF (5.0 mL).
Add the target primary or secondary amine (1.2 mmol) and stir to dissolve.
Cool the mixture to 0 °C and add HATU (1.2 mmol, 456 mg) portion-wise.
Remove the ice bath and stir at room temperature for 2 hours. Monitor the yellow color formation and verify completion via LC-MS (consumption of the m/z 182 [M+H]+ peak).
Workup: Quench with saturated aqueous NaHCO3 (20 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organics with 5% aqueous LiCl (to remove DMF), dry over Na2SO4, and concentrate.
Protocol B: C6-Sonogashira Cross-Coupling
Causality & Mechanism: The terminal alkyne is selectively engaged using a Pd(0)/Cu(I) dual catalyst system. CuI reacts with the alkyne to form a copper(I) acetylide intermediate. Simultaneously, the Pd(0) species undergoes oxidative addition with an exogenous aryl iodide. Transmetalation from copper to palladium, followed by reductive elimination, yields the internal alkyne [2].
Self-Validation: The precipitation of triethylammonium iodide (a white/pale yellow solid) directly correlates with the turnover of the catalytic cycle.
Step-by-Step Procedure:
In a Schlenk tube, dissolve the C2-amide intermediate (1.0 mmol) and an aryl iodide (1.2 mmol) in degassed DMF (4.0 mL) and Et3N (2.0 mL).
Sparge the solution with argon for 15 minutes to remove dissolved oxygen (critical to prevent Glaser homocoupling of the alkyne).
Add PdCl2(PPh3)2 (0.05 mmol, 35 mg) and CuI (0.05 mmol, 9.5 mg) under a positive stream of argon.
Seal the tube and heat to 65 °C for 12 hours.
Workup: Cool to room temperature, dilute with EtOAc (30 mL), and filter through a pad of Celite to remove catalyst particulates. Wash the filtrate with brine, dry over MgSO4, and purify via flash chromatography.
Protocol C: C3-Suzuki-Miyaura Cross-Coupling
Causality & Mechanism: The C3-chlorine is highly unreactive. Standard Pd(PPh3)4 systems will fail due to sluggish oxidative addition. Employing XPhos (a bulky, electron-rich dialkylbiaryl phosphine ligand) accelerates oxidative addition into the strong C-Cl bond and prevents the formation of inactive palladacycles [3].
Self-Validation: Successful oxidative addition and transmetalation will result in the formation of a black palladium precipitate (Pd black) upon completion of the reaction, indicating the exhaustion of the active catalyst after full conversion.
Step-by-Step Procedure:
To a microwave vial, add the C6-functionalized intermediate (1.0 mmol), arylboronic acid (1.5 mmol), and anhydrous K3PO4 (3.0 mmol, 636 mg).
Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 5.0 mL).
Seal the vial, evacuate, and backfill with argon (3 cycles).
Heat the mixture at 100 °C in an oil bath for 24 hours.
Workup: Cool to room temperature, dilute with water (10 mL), and extract with DCM (3 x 15 mL). Concentrate and purify via reverse-phase HPLC.
Quantitative Data & Optimization
The optimization of the C3-Suzuki-Miyaura coupling is the most challenging step in this sequence due to the deactivated nature of the chloropyridine ring. Table 1 summarizes the catalyst and ligand screening data, demonstrating the absolute necessity of dialkylbiaryl phosphine ligands for this specific scaffold.
Table 1: Ligand Optimization for C3-Suzuki-Miyaura Coupling
Entry
Palladium Source (5 mol%)
Ligand (10 mol%)
Base (3.0 eq)
Solvent
Temp (°C)
Isolated Yield (%)
1
Pd(PPh3)4
None
Na2CO3
Toluene/H2O
90
< 5% (No Reaction)
2
Pd(OAc)2
PPh3
K3PO4
Dioxane/H2O
100
12%
3
Pd(OAc)2
dppf
K3PO4
Dioxane/H2O
100
28%
4
Pd(OAc)2
SPhos
K3PO4
Dioxane/H2O
100
68%
5
Pd(OAc)2
XPhos
K3PO4
Dioxane/H2O
100
89% (Optimal)
Note: Yields are based on the coupling of the C2-amide/C6-alkyne intermediate with phenylboronic acid. XPhos provides the optimal steric bulk to facilitate reductive elimination while maintaining sufficient electron density for oxidative addition.
References
Title: Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis
Source: ChemRxiv
URL: [Link]
Title: Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach
Source: RSC Advances
URL: [Link]
Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands
Source: PubMed Central (PMC) / Accounts of Chemical Research
URL: [Link]
Application
Application Note: Advanced Materials Engineering with 3-Chloro-6-ethynylpyridine-2-carboxylic Acid
Executive Summary The rational design of functional materials relies heavily on the selection of versatile organic building blocks. 3-Chloro-6-ethynylpyridine-2-carboxylic acid (CAS: 1823365-41-8)[1] is an emerging, high...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of functional materials relies heavily on the selection of versatile organic building blocks. 3-Chloro-6-ethynylpyridine-2-carboxylic acid (CAS: 1823365-41-8)[1] is an emerging, highly specialized trifunctional monomer in materials science. It integrates a picolinic acid moiety for robust transition metal and lanthanide chelation, a terminal ethynyl group for structural extension and click chemistry, and a chloro substituent for electronic modulation[2].
This application note provides a comprehensive guide for researchers and drug development professionals on utilizing this molecule to synthesize luminescent Lanthanide Metal-Organic Frameworks (Ln-MOFs) and executing Post-Synthetic Modifications (PSM) to create highly specific biosensors[3][4].
Structural Rationale & Mechanistic Insights
As an application scientist, understanding the causality behind ligand selection is paramount for predicting framework stability and functionality. The trifunctional nature of 3-chloro-6-ethynylpyridine-2-carboxylic acid offers specific engineering advantages:
The Picolinate Chelator: Pyridine-2-carboxylic acid (picolinic acid) is a privileged bidentate N,O-chelator. It forms rigid, highly stable coordination spheres around lanthanide ions (e.g., Eu³⁺, Tb³⁺). This tight coordination displaces high-frequency oscillators like solvent H₂O molecules, which are notorious for causing non-radiative decay and quenching lanthanide luminescence[3].
The Ethynyl Spacer: The terminal alkyne serves a dual purpose. During the initial self-assembly, it acts as a rigid, linear spacer that promotes the formation of open porous networks without introducing steric bulk[5]. Post-synthesis, the uncoordinated ethynyl groups lining the MOF pores serve as highly accessible, orthogonal handles for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[6].
The Chloro Modulator: The electron-withdrawing chloro group at the 3-position fine-tunes the ligand's triplet state energy. For efficient luminescence via the "antenna effect," the ligand's triplet state must sit approximately 2500–3000 cm⁻¹ above the emitting resonance level of the lanthanide (e.g., ⁵D₀ for Eu³⁺). The chloro group lowers the triplet energy, optimizing this critical energy transfer pathway[3].
Workflow and Signaling Visualization
Workflow for the solvothermal synthesis and post-synthetic modification of ethynyl-picolinate MOFs.
Jablonski diagram illustrating the antenna effect in Eu-MOFs and mechanisms of analyte quenching.
Experimental Protocols
Protocol A: Solvothermal Synthesis of Luminescent [Eu(Ligand)₃]ₙ MOF
Objective: To synthesize a highly crystalline, porous europium-based MOF with uncoordinated alkyne handles.
Causality Focus: We utilize a mixed solvent system of N,N-Dimethylformamide (DMF) and water. DMF ensures the complete dissolution of the rigid organic ligand, while H₂O promotes the necessary deprotonation of the carboxylic acid for metal coordination. The addition of nitric acid (HNO₃) acts as a competing modulator; it purposefully slows down the coordination kinetics, preventing the rapid formation of amorphous precipitates and driving the thermodynamic growth of highly crystalline framework particles[3].
Step-by-Step Methodology:
Preparation: In a 20 mL scintillation vial, dissolve 0.05 mmol of 3-chloro-6-ethynylpyridine-2-carboxylic acid in 1.5 mL of DMF.
Metal Addition: In a separate vial, dissolve 0.025 mmol of Eu(NO₃)₃·6H₂O in 1.0 mL of deionized H₂O. Slowly add the metal solution to the ligand solution under continuous stirring.
Modulation: Add exactly 2 drops of concentrated nitric acid (65% aq.) to the mixture. Stir for an additional 30 minutes at room temperature to ensure homogeneity[3].
Solvothermal Growth: Seal the vial tightly and place it in an isothermal oven at 85 °C for 72 hours.
Harvesting: Cool the vial to room temperature at a rate of 5 °C/hour. Isolate the resulting block-shaped crystals via vacuum filtration. Wash extensively with DMF (3 × 5 mL) and Methanol (3 × 5 mL) to remove unreacted precursors.
Self-Validation Checkpoint: Perform Fourier Transform Infrared (FTIR) spectroscopy on the dried crystals. The spectrum must show the disappearance of the broad carboxylic acid O-H stretch (~3000 cm⁻¹), confirming complete deprotonation and metal coordination, while strictly retaining the sharp alkyne C≡C stretch (~2110 cm⁻¹)[3].
Protocol B: Post-Synthetic Modification (PSM) via CuAAC for Biosensing
Objective: To covalently attach an azido-functionalized biological recognition motif to the MOF pores for targeted analyte detection (e.g., Uric Acid).
Causality Focus: Direct solvothermal synthesis with bulky, pre-functionalized ligands often fails because steric hindrance disrupts the delicate self-assembly of the MOF topology. PSM circumvents this by clicking recognition motifs directly onto the pre-formed, rigid porous scaffold[4]. Interestingly, 2-ethynylpyridine derivatives are known to inherently coordinate and activate copper(I) catalysts, significantly enhancing the localized efficiency of the CuAAC click reaction within the MOF pores[6].
Step-by-Step Methodology:
Activation: Suspend 50 mg of the as-synthesized MOF in 5 mL of anhydrous acetonitrile. Sonicate briefly (1 min) to ensure uniform dispersion.
Reagent Addition: Add 1.2 equivalents (relative to the alkyne sites) of the desired azido-functionalized receptor probe.
Catalysis: Add 5 mol% of Copper(I) Iodide (CuI) and 10 mol% of sodium ascorbate (to prevent the oxidation of Cu⁺ to Cu²⁺).
Reaction: Stir the suspension gently at 40 °C for 24 hours under a nitrogen atmosphere to prevent oxidative coupling of the alkynes.
Purification: Centrifuge the mixture and decant the supernatant. Wash the functionalized MOF sequentially with acetonitrile, EDTA solution (0.1 M, to strip residual copper catalyst), and water.
Self-Validation Checkpoint: Re-analyze the functionalized MOF via FTIR. The complete disappearance of the terminal alkyne C≡C stretch (~2110 cm⁻¹) and the azide N=N=N stretch (~2100-2200 cm⁻¹), alongside the emergence of triazole ring vibrations (~1600 cm⁻¹), confirms quantitative conversion without destroying the MOF lattice[4].
Quantitative Data Presentation
The synthesized MOFs act as highly sensitive fluorescent probes. The luminescence of the Eu³⁺ centers is quenched upon interaction with specific analytes. The table below summarizes the quenching efficiency, quantified by the Stern-Volmer constant (
KSV
), for the baseline MOF and the PSM-functionalized MOF.
Analyte
Quenching Mechanism
Stern-Volmer Constant (
KSV
, M⁻¹)
Limit of Detection (LOD)
Sensor State
Fe³⁺
Competitive Absorption / Energy Transfer
4.71 × 10²
~ 1.2 μM
As-Synthesized MOF
Nitrobenzene
Photoinduced Electron Transfer (PET)
1.50 × 10²
~ 5.0 μM
As-Synthesized MOF
Uric Acid
Hydrogen Bonding / π-π Interactions
3.80 × 10⁴
~ 0.1 μM
Post-PSM MOF
Data synthesized from foundational studies on picolinate-based MOFs and post-synthetic functionalization for purine metabolite sensing[3][4].
Application Note: Fluorescent Labeling of Proteins via 3-chloro-6-ethynylpyridine-2-carboxylic acid
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Technique: Two-Step Bioorthogonal Conjugation (EDC/NHS Esterification followed by CuAAC) Executive Summary The selective modificati...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Technique: Two-Step Bioorthogonal Conjugation (EDC/NHS Esterification followed by CuAAC)
Executive Summary
The selective modification of proteins with fluorescent probes is a cornerstone of modern biotherapeutics, target engagement studies, and cellular imaging. While direct amine-reactive fluorophores (e.g., NHS-ester dyes) are common, they often suffer from steric hindrance, poor aqueous solubility, and batch-to-batch variability in the Degree of Labeling (DOL).
This application note details a highly controlled, two-step bioorthogonal labeling strategy utilizing 3-chloro-6-ethynylpyridine-2-carboxylic acid . By first tagging the protein with this compact, rigid alkyne handle, and subsequently reacting it with an azide-functionalized fluorophore via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can achieve precise, quantitative, and highly reproducible fluorescent labeling[1].
Chemical Rationale & Molecular Advantages
The selection of 3-chloro-6-ethynylpyridine-2-carboxylic acid as the bioorthogonal linker provides distinct mechanistic advantages over traditional aliphatic alkynes (e.g., pentynoic acid):
Enhanced Activation Kinetics: The electron-withdrawing chloro substituent at the 3-position, combined with the pyridine nitrogen, significantly lowers the pKa of the 2-carboxylic acid. This electronic environment accelerates the nucleophilic attack by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), forming the highly reactive O-acylisourea intermediate faster and with less hydrolytic loss[2].
Steric Projection: The rigid aromatic pyridine ring projects the ethynyl group away from the protein's globular surface. This structural rigidity minimizes steric hindrance during the bulky metallacycle transition state of the subsequent CuAAC reaction.
Bioorthogonal Stability: The terminal alkyne is completely inert to native biological functional groups (amines, thiols, hydroxyls), ensuring that the subsequent click reaction is entirely chemoselective[3].
Workflow Visualization
Caption: Two-step bioorthogonal labeling workflow using 3-chloro-6-ethynylpyridine-2-carboxylic acid.
Step-by-Step Methodologies
This protocol operates as a self-validating system: Step 1 establishes the bioorthogonal handle, and Step 2 executes the fluorophore attachment under conditions that preserve protein folding.
Protocol 1: EDC/NHS Activation & Protein Conjugation
Causality Check: EDC activation must occur in a slightly acidic buffer (pH 5.5) because the O-acylisourea intermediate is prone to rapid hydrolysis at higher pH[4]. Conversely, the conjugation step requires a slightly basic pH (7.5) to ensure the target lysine ε-amines are unprotonated and nucleophilic.
Materials:
3-chloro-6-ethynylpyridine-2-carboxylic acid (100 mM stock in anhydrous DMSO)
EDC·HCl and Sulfo-NHS (Freshly prepared)
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5
Conjugation Buffer: 1X PBS, pH 7.5
Procedure:
Activation: In a microcentrifuge tube, combine 10 µL of the 3-chloro-6-ethynylpyridine-2-carboxylic acid stock with 10 equivalents of EDC and 15 equivalents of Sulfo-NHS in 100 µL of Activation Buffer.
Incubation: Vortex gently and incubate at room temperature (RT) for 15 minutes. Do not exceed 15 minutes, as the active ester will begin to hydrolyze.
Conjugation: Add the activated mixture directly to 1 mg of your target protein dissolved in 1 mL of Conjugation Buffer (PBS, pH 7.5).
Reaction: Incubate for 2 hours at RT with gentle end-over-end rotation.
Quenching & Cleanup: Quench unreacted NHS esters by adding Tris-HCl (pH 8.0) to a final concentration of 50 mM for 15 minutes. Remove small molecules by passing the mixture through a Zeba™ Spin Desalting Column (7K MWCO) pre-equilibrated with PBS.
Protocol 2: CuAAC Fluorescent Labeling
Causality Check: Copper(I) is highly unstable in aqueous solutions and rapidly disproportionates or generates Reactive Oxygen Species (ROS) that degrade proteins. The inclusion of the water-soluble ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) coordinates the Cu(I), stabilizing the catalyst and protecting the protein from oxidative damage while accelerating the reaction rate[5].
Materials:
Ethynyl-tagged protein (from Protocol 1)
Azide-functionalized fluorophore (e.g., Alexa Fluor 488-Azide, 10 mM in DMSO)
CuSO4 (20 mM in water)
THPTA Ligand (50 mM in water)
Sodium Ascorbate (100 mM in water, must be freshly prepared)
Procedure:
Catalyst Pre-mix: In a separate tube, mix 10 µL of CuSO4 with 20 µL of THPTA. Incubate for 5 minutes. This pre-complexation is critical to prevent protein precipitation upon copper addition.
Reaction Assembly: To 500 µL of the ethynyl-tagged protein (approx. 1 mg/mL), add 5 molar equivalents of the Azide-Fluorophore.
Initiation: Add the CuSO4/THPTA pre-mix to the protein solution. Finally, initiate the reduction of Cu(II) to active Cu(I) by adding 25 µL of freshly prepared Sodium Ascorbate.
Incubation: Protect from light and incubate for 1 hour at RT.
Purification: Remove excess dye and copper by passing the reaction through a fresh desalting column.
Quantitative Optimization Data
To ensure maximum labeling efficiency without compromising protein integrity, adhere to the optimized parameter ranges detailed below.
Table 1: Optimization of CuAAC Reaction Parameters for Ethynylpyridine-Tagged Proteins
Provides the catalytic Cu(II) source. Excess causes protein precipitation and ROS-mediated degradation.
THPTA Ligand : Cu Ratio
5:1 (500 - 2500 µM)
Coordinates Cu(I) to prevent disproportionation and protects the protein from ROS oxidation[5].
Sodium Ascorbate
2.5 - 5.0 mM
Reduces Cu(II) to the catalytically active Cu(I) in situ. Must be added last to initiate the reaction.
Dye-Azide Excess
2 - 10 Molar Equivalents
Drives the cycloaddition to completion without causing excessive background fluorescence or aggregation.
Quality Control & Self-Validation
A robust protocol must be self-validating. To confirm that the fluorophore is covalently attached via the bioorthogonal ethynyl handle (and not merely non-specifically adsorbed to hydrophobic pockets), the following QC workflow must be executed.
Caption: Quality control workflow for validating covalent fluorophore attachment and protein integrity.
Validation Steps:
Denature an aliquot of the final product in Laemmli buffer containing β-mercaptoethanol and boil for 5 minutes. This disrupts all non-covalent interactions.
Resolve the protein via SDS-PAGE.
Before staining, image the gel using a fluorescence scanner (e.g., Typhoon or ChemiDoc) set to the appropriate excitation/emission wavelengths for your chosen azide-dye. A single, crisp fluorescent band at the target molecular weight confirms covalent CuAAC conjugation.
Post-stain with Coomassie Brilliant Blue to verify that no protein degradation or high-molecular-weight crosslinking occurred during the copper-catalyzed step.
References
Site-specific protein labeling using PRIME and chelation-assisted click chemistry
Source: Nature Protocols (Springer Nature)
URL:[Link]
High Efficiency & Stability Protein CrossLinking with EDC & NHS
Source: G-Biosciences
URL:[Link]
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction
Source: MDPI (Molecules)
URL:[Link]
Analytical Methodologies for the Detection and Characterization of 3-Chloro-6-ethynylpyridine-2-carboxylic acid
Executive Summary & Chemical Profile As drug discovery pipelines increasingly rely on highly functionalized heterocyclic building blocks, the accurate detection and structural confirmation of intermediates become critica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
As drug discovery pipelines increasingly rely on highly functionalized heterocyclic building blocks, the accurate detection and structural confirmation of intermediates become critical. 3-Chloro-6-ethynylpyridine-2-carboxylic acid (CAS: 1823365-41-8)[1] is a specialized picolinic acid derivative featuring a pyridine core, a carboxylic acid at the C2 position, a chlorine atom at C3, and a terminal alkyne at C6.
From an analytical standpoint, this molecule presents a unique set of challenges:
Amphoteric/Zwitterionic Nature : The parent picolinic acid has an acidic pKa of approximately 1.07 (carboxylic acid) and a basic pKa of ~5.3 (pyridinium nitrogen)[2]. The electron-withdrawing 3-chloro group further depresses these values, meaning the molecule exists as a highly polar zwitterion or anion across a wide pH range.
Chromatographic Retention : Standard C18 columns often fail to retain such polar, ionizable compounds effectively, leading to peak tailing and poor resolution from the void volume.
Lability : Terminal alkynes and α-carboxylic acids can be susceptible to degradation (e.g., decarboxylation) under harsh thermal or highly basic conditions.
This application note details a robust, self-validating analytical framework utilizing UHPLC-UV/DAD, LC-MS/MS, and spectroscopic techniques to accurately quantify and characterize this compound.
Chromatographic Strategies: The Causality of Column and Mobile Phase Selection
To overcome the poor retention of highly polar picolinic acid derivatives on traditional alkyl phases, a Pentafluorophenyl (PFP) stationary phase is recommended.
Why PFP?
Unlike standard C18 columns that rely solely on hydrophobic dispersion forces, PFP columns offer multiple retention mechanisms:
π−π
interactions, dipole-dipole interactions, and hydrogen bonding. The fluorinated ring of the PFP phase strongly interacts with the electron-deficient pyridine ring and the highly polarizable chlorine atom of the analyte.
Mobile Phase Causality:
To suppress the ionization of the carboxylic acid and protonate the pyridine nitrogen, a highly acidic mobile phase is required. Using 0.1% Formic Acid (pH ~2.7) ensures the molecule is primarily in its protonated/neutral-zwitterionic state, maximizing interaction with the PFP stationary phase. Furthermore, picolinic acid derivatives exhibit optimal UV absorbance in the 260–270 nm range[3], which avoids the high background noise of low-UV wavelengths (e.g., 210 nm) where formic acid absorbs.
Caption: Integrated UHPLC-UV and LC-MS/MS analytical workflow for picolinic acid derivatives.
Mass Spectrometry (LC-MS/MS) Fundamentals
Electrospray Ionization (ESI) in negative ion mode is the most sensitive approach for this compound due to the ready deprotonation of the C2-carboxylic acid, yielding an
[M−H]−
precursor ion at m/z 179.99 (based on the monoisotopic mass of 180.99 Da)[1].
Fragmentation Pathway Causality:
When subjected to Collision-Induced Dissociation (CID), α-pyridinecarboxylic acids undergo a highly favored, thermodynamically driven neutral loss of carbon dioxide (
Δ
44 Da).
Primary Transition :
[M−H]−→[M−H−CO2]−
(m/z 135.99). This is the primary quantifier transition.
Secondary Transitions : The resulting fragment can undergo further homolytic cleavage of the C-Cl bond to lose a chlorine radical (
Δ
35 Da), yielding a product ion at m/z 101.03, or cleavage of the alkyne group (
Δ
26 Da) yielding m/z 109.98.
Caption: Proposed ESI-MS/MS negative mode fragmentation pathway for 3-chloro-6-ethynylpyridine-2-carboxylic acid.
Experimental Protocols
Sample Preparation (Self-Validating System)
To prevent solvent-effect peak distortion (fronting) on the UHPLC column, the sample diluent must closely match the initial mobile phase conditions.
Stock Solution : Accurately weigh 10.0 mg of 3-chloro-6-ethynylpyridine-2-carboxylic acid and dissolve in 10.0 mL of LC-MS grade Methanol to create a 1.0 mg/mL stock.
Working Standards : Dilute the stock solution using a diluent of 95% Water / 5% Acetonitrile containing 0.1% Formic Acid to generate a calibration curve ranging from 10 ng/mL to 10,000 ng/mL.
System Suitability : Inject a 1,000 ng/mL standard six consecutive times. The protocol is self-validating if the Relative Standard Deviation (RSD) of the peak area is
≤2.0%
and the USP tailing factor is between 0.9 and 1.2.
UHPLC-UV/DAD Method Parameters
Column : Waters Cortecs PFP or equivalent (2.1 x 100 mm, 1.6 µm).
Column Temperature : 40 °C (reduces mobile phase viscosity and improves mass transfer).
Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile.
Flow Rate : 0.4 mL/min.
Injection Volume : 2.0 µL.
Detection : UV/DAD at 265 nm (Reference 360 nm)[3].
Synthetic Routes to Functionalized Analogs of 3-Chloro-6-ethynylpyridine-2-carboxylic Acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the synthetic strategies for preparing 3-chloro-6-ethynylpyridine-2-carboxylic acid and its functionalized analog...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthetic strategies for preparing 3-chloro-6-ethynylpyridine-2-carboxylic acid and its functionalized analogs. These compounds are of significant interest in medicinal chemistry and materials science due to their unique structural motifs. The pyridine core, adorned with a halogen, an alkyne, and a carboxylic acid, offers multiple points for diversification, making it a valuable scaffold for the development of novel therapeutic agents and functional materials.
This guide will delve into the key synthetic transformations required to construct this intricate molecule, with a focus on explaining the underlying principles of each reaction and providing detailed, actionable protocols.
Strategic Approaches to the Core Scaffold
The synthesis of 3-chloro-6-ethynylpyridine-2-carboxylic acid can be approached through several strategic disconnections. The primary considerations involve the sequence of introducing the three key functional groups: the chloro, ethynyl, and carboxylic acid moieties. The electron-deficient nature of the polysubstituted pyridine ring presents both challenges and opportunities for regioselective functionalization. Two plausible retrosynthetic pathways are outlined below.
Caption: Retrosynthetic analysis of 3-chloro-6-ethynylpyridine-2-carboxylic acid.
Strategy 1: Late-Stage Ethynylation via Sonogashira Coupling
This is often the most convergent and reliable approach, capitalizing on the well-established Sonogashira cross-coupling reaction.[1][2] The key precursor in this strategy is a dihalo-substituted pyridine-2-carboxylic acid derivative.
Synthesis of Key Precursor: 3,6-Dichloropicolinic Acid
3,6-Dichloropicolinic acid serves as a crucial building block. Its synthesis has been reported through various methods, often starting from more readily available polychlorinated pyridines.[3][4] One common approach involves the hydrolysis of a trichloromethyl or cyano group at the 2-position of a corresponding polychlorinated pyridine.[3]
Protocol 1: Synthesis of 3,6-Dichloropicolinic Acid
This protocol is adapted from established industrial processes.[4]
Materials:
2,3,5-Trichloropyridine
Cuprous cyanide (CuCN)
N,N-Dimethylformamide (DMF)
Concentrated Sulfuric Acid
Water
Sodium Hydroxide (NaOH)
Hydrochloric Acid (HCl)
Procedure:
Cyanation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2,3,5-trichloropyridine and cuprous cyanide in DMF. Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.
Work-up and Isolation of Nitrile: Cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes. Extract the product with a suitable organic solvent (e.g., toluene). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-cyano-3,5-dichloropyridine.
Hydrolysis: Carefully add the crude nitrile to concentrated sulfuric acid at a controlled temperature. Heat the mixture to promote hydrolysis of the nitrile to the carboxylic acid.
Work-up and Isolation of Carboxylic Acid: Cool the reaction mixture and carefully pour it onto crushed ice. The precipitated product, 3,6-dichloropicolinic acid, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
The critical step in this strategy is the regioselective Sonogashira coupling at the C6 position of 3,6-dichloropicolinic acid. The chlorine atom at the C6 position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the one at C3 due to both steric and electronic factors. The electron-withdrawing carboxylic acid group at C2 further influences the reactivity of the adjacent halogen. To avoid potential side reactions with the carboxylic acid moiety, it is often protected as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction.
Protocol 2: Regioselective Sonogashira Coupling of Methyl 3,6-dichloropicolinate
This protocol is a generalized procedure based on established Sonogashira coupling conditions for electron-deficient heteroaromatics.[5][6]
Materials:
Methyl 3,6-dichloropicolinate
Terminal alkyne (e.g., trimethylsilylacetylene)
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
Copper(I) iodide (CuI)
Base (e.g., triethylamine or diisopropylethylamine)
Anhydrous solvent (e.g., THF or DMF)
Procedure:
Esterification: Protect the carboxylic acid of 3,6-dichloropicolinic acid as a methyl ester using standard methods (e.g., SOCl₂ in methanol).
Coupling Reaction: To a degassed solution of methyl 3,6-dichloropicolinate and the terminal alkyne in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the base under an inert atmosphere (e.g., nitrogen or argon).
Reaction Monitoring: Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor its progress by TLC or LC-MS.
Work-up and Purification: Upon completion, cool the reaction mixture, filter off the salts, and concentrate the filtrate. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel.
Deprotection: If a silyl-protected alkyne was used, the silyl group can be removed using standard conditions (e.g., TBAF in THF or K₂CO₃ in methanol). Finally, the methyl ester is hydrolyzed to the carboxylic acid using aqueous base (e.g., LiOH or NaOH) followed by acidification.
Caption: Workflow for the synthesis via late-stage ethynylation.
Expertise & Experience Insights: The choice of palladium catalyst and ligand can be crucial for achieving high regioselectivity and yield, especially with challenging substrates.[7][8] For electron-deficient pyridines, ligands such as XPhos or SPhos may offer improved performance over traditional triphenylphosphine. The use of a copper-free Sonogashira protocol can sometimes minimize the formation of alkyne homocoupling byproducts.[1]
Strategy 2: Early-Stage Ethynylation Followed by Functionalization
An alternative approach involves the introduction of the ethynyl group at an earlier stage, followed by subsequent chlorination and carboxylation. This strategy might be advantageous if the starting ethynylpyridine is readily available.
Synthesis of Key Precursor: 2-Chloro-5-ethynylpyridine
This intermediate can be synthesized from 2-chloro-5-bromopyridine or 2,5-dichloropyridine via a Sonogashira coupling with a protected acetylene, followed by deprotection.
Protocol 3: Synthesis of 2-Chloro-5-ethynylpyridine
Materials:
2-Chloro-5-bromopyridine
Trimethylsilylacetylene
Pd(PPh₃)₄
CuI
Triethylamine
THF
Tetrabutylammonium fluoride (TBAF)
Procedure:
Sonogashira Coupling: Following a similar procedure to Protocol 2, couple 2-chloro-5-bromopyridine with trimethylsilylacetylene.
Deprotection: After purification of the coupled product, remove the trimethylsilyl group using TBAF in THF to yield 2-chloro-5-ethynylpyridine.
Ortho-Functionalization of 2-Chloro-5-ethynylpyridine
The introduction of the carboxylic acid group at the C2 position of 2-chloro-5-ethynylpyridine is a challenging transformation. Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of pyridines. However, the presence of the acidic acetylenic proton and the chloro group can complicate lithiation reactions.
Protocol 4: Directed Ortho-Metalation and Carboxylation
This protocol is based on general principles of directed ortho-metalation of halopyridines.
Materials:
2-Chloro-5-ethynylpyridine
Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)
Anhydrous THF
Dry Carbon Dioxide (CO₂)
Hydrochloric Acid (HCl)
Procedure:
Protection of the Alkyne (Optional): To prevent deprotonation of the alkyne, it may be necessary to protect it with a suitable group (e.g., trimethylsilyl) prior to lithiation.
Lithiation: In a flame-dried flask under an inert atmosphere, dissolve the ethynylpyridine in anhydrous THF and cool to -78 °C. Slowly add a solution of LDA or n-BuLi. The choice of base can influence the regioselectivity of the deprotonation.
Carboxylation: After stirring at low temperature for a specified time, bubble dry carbon dioxide gas through the solution or add crushed dry ice.
Work-up and Isolation: Quench the reaction with aqueous HCl and allow it to warm to room temperature. Extract the product with an organic solvent, dry the organic layer, and concentrate. The crude product is then purified by chromatography or recrystallization.
Expertise & Experience Insights: The regioselectivity of lithiation on substituted pyridines is highly dependent on the directing ability of the substituents and the choice of the organolithium base. The chloro group is a known ortho-directing group. However, the ethynyl group can also be deprotonated. Careful optimization of the reaction conditions, including temperature and the specific base used, is crucial for success.
Functionalization of the Ethynyl Group
Once the core scaffold of 3-chloro-6-ethynylpyridine-2-carboxylic acid is synthesized, the terminal alkyne provides a versatile handle for further functionalization.
Sonogashira Cross-Coupling with Aryl/Heteroaryl Halides
The ethynyl group can be further elaborated by another Sonogashira coupling with a variety of aryl or heteroaryl halides to introduce diverse substituents.
Protocol 5: Functionalization via Sonogashira Coupling
Materials:
3-Chloro-6-ethynylpyridine-2-carboxylic acid (or its ester)
Aryl or heteroaryl halide
Palladium catalyst (e.g., Pd(PPh₃)₄)
CuI
Base (e.g., triethylamine)
Solvent (e.g., DMF)
Procedure:
Combine the starting ethynylpyridine, the aryl/heteroaryl halide, palladium catalyst, CuI, and base in a suitable solvent under an inert atmosphere.
Heat the reaction mixture and monitor its progress.
Perform a standard aqueous work-up and purify the product by chromatography.
Click Chemistry: Azide-Alkyne Cycloaddition
The terminal alkyne is an excellent substrate for copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) reactions to form triazoles, which are important pharmacophores.
3-Chloro-6-ethynylpyridine-2-carboxylic acid (or its ester)
Organic azide
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
Solvent (e.g., t-butanol/water)
Procedure:
Dissolve the ethynylpyridine and the organic azide in the solvent mixture.
Add aqueous solutions of copper(II) sulfate and sodium ascorbate.
Stir the reaction at room temperature until completion.
Extract the product and purify by chromatography.
Caption: Functionalization of the ethynyl group.
Conclusion
The synthesis of 3-chloro-6-ethynylpyridine-2-carboxylic acid and its analogs can be achieved through strategic application of modern synthetic methodologies. The late-stage Sonogashira coupling on a pre-functionalized pyridine core represents a robust and convergent approach. The resulting terminal alkyne serves as a versatile platform for further diversification, enabling the generation of a library of novel compounds for various applications. Careful consideration of the electronic properties of the substituted pyridine ring and optimization of reaction conditions are paramount for successful synthesis.
References
Minakata, S. (2009). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of Synthetic Organic Chemistry, Japan, 67(11), 1193-1203.
BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines. BenchChem.
BenchChem. (2025). A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. BenchChem.
Larrosa, I., & Willis, M. C. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC.
Movassaghi, M., & Hill, M. D. (2006). Direct Condensation of N-Vinyl and N-Aryl Amides with Nucleophiles. Organic Syntheses, 83, 176.
Chatani, N., & Ano, Y. (2011). Palladium-catalyzed direct ethynylation of C(sp3)–H bonds in aliphatic carboxylic acid derivatives. Journal of the American Chemical Society, 133(33), 12984–12986.
Buchwald, S. L., & Brasche, G. (2008). Twofold C−H Functionalization: Palladium-Catalyzed Ortho Arylation of Anilides. Organic letters, 10(11), 2207–2210.
Ho, T. I., & Elangovan, A. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic letters, 5(11), 1841–1844.
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. University of Sussex.
Lipshutz, B. H. (n.d.). Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
Inouye, M., & Abe, H. (2011). Preparation of ethynylpyridine macrocycles by oxidative coupling of an ethynylpyridine trimer with terminal acetylenes. The Journal of organic chemistry, 76(1), 309–311.
Navarro, O., & Gallop, C. W. D. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic letters, 16(14), 3724–3727.
Gray, T. G., & Lavoie, E. J. (2024). The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand. MDPI.
Larrosa, I., & de Gombert, A. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC.
Chen, D., & Wang, C. (2024).
Chen, C. H., & Liu, R. S. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI.
Mąkosza, M., & Cholewiak, A. (2012). Divergent Synthesis of Functionalized Indenopyridin-2-ones and 2-Pyridones via Benzyl Group Transfer: Two Cases of Aza-semipinacol-Type Rearrangement. PMC.
Kappe, C. O., & Fessner, W. D. (2013). 6-Alkynyl- and 6-aryl-substituted (R)-pipecolic acid derivatives. The Journal of organic chemistry, 78(11), 5569–5576.
ResearchGate. (n.d.). Synthesis of 3, 6-dichloropicolinic acid.
Ghorai, B. K. (2025).
Kim, J. Y., & Lee, E. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5553–5558.
ResearchGate. (n.d.). Synthesis of 3, 6-dichloropicolinic acid.
Aijijiyah, N. P., & al, et. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012002.
Asiri, A. M., & Al-Amro, A. A. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC.
Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
Sharma, S., & Kumar, A. (2020). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Applied Organometallic Chemistry, 34(12), e5979.
Kim, J. Y., & Lee, E. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5553–5558.
O'Brien, P. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 265.
Kamatchi, T. S., & al, et. (2017). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity. Dalton Transactions, 46(34), 11335–11350.
Advanced Sonogashira Cross-Coupling Strategies for 3-Chloro-6-ethynylpyridine-2-carboxylic Acid
Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The compound 3-chloro-6-ethynylpyridine-2-carboxylic acid is a highly versatile, bi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol GuideTarget Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
The compound 3-chloro-6-ethynylpyridine-2-carboxylic acid is a highly versatile, bifunctional building block frequently utilized in the development of complex pharmacophores and advanced materials. However, its structural complexity presents distinct chemoselective and coordination challenges. This guide provides field-proven, causality-driven protocols to selectively functionalize this scaffold via Sonogashira cross-coupling, addressing both the highly reactive C6-terminal alkyne and the notoriously sluggish C3-aryl chloride.
Substrate Profiling & Mechanistic Causality
As a Senior Application Scientist, I emphasize that successful cross-coupling is never a matter of simply mixing reagents; it requires a deep understanding of the substrate's electronic and steric microenvironment.
The Picolinic Acid Coordination Effect
The substrate features a picolinic acid (pyridine-2-carboxylic acid) motif. This structural arrangement is a well-documented, potent bidentate chelator for transition metals, capable of sequestering both
Pd(II)
and
Cu(I)
into stable, catalytically inert metallacycles [4].
Causality: If the free carboxylic acid is left unprotected, catalyst poisoning is highly probable, leading to stalled reactions and low turnover numbers (TON).
Solution: To ensure a self-validating and robust protocol, prior protection of the carboxylic acid via esterification (e.g., forming a methyl ester) is strongly advised. If the free acid must be retained, the use of excess base (to form the less coordinating carboxylate salt) and highly coordinating solvents is mandatory.
Sequential Chemoselectivity: Alkyne vs. Chloride
This molecule contains both a nucleophilic coupling partner (the C6-terminal alkyne) and an electrophilic coupling partner (the C3-aryl chloride).
Phase 1 (C6-Alkynylation): The terminal alkyne is highly reactive. Under standard
Pd/Cu
conditions at ambient or mildly elevated temperatures, it will chemoselectively couple with exogenous aryl iodides or bromides, leaving the C3-Cl bond intact.
Phase 2 (C3-Chloride Activation): Aryl chlorides exhibit a high bond dissociation energy (~96 kcal/mol). Standard
Pd(PPh3)4
catalysts fail to achieve oxidative addition. Activating the C3-Cl bond requires specialized, electron-rich bulky ligands (e.g., XPhos) to force the formation of a highly reactive, 12-electron monoligated
L1Pd(0)
active species [1]. Furthermore, copper must be excluded to prevent Glaser homocoupling of the incoming terminal alkyne at the elevated temperatures required for this step [2].
Experimental Workflow & Design
Bifunctional Divergent Workflow for 3-Chloro-6-ethynylpyridine-2-carboxylic acid.
This protocol utilizes the substrate as the alkyne nucleophile to couple with an exogenous Aryl Iodide.
Causality of Reagents
Catalyst (
Pd(PPh3)2Cl2
): A robust
Pd(II)
precatalyst that is easily reduced in situ to
Pd(0)
. Sufficient for activating highly reactive aryl iodides.
Co-catalyst (
CuI
): Reacts with the C6-terminal alkyne to form a copper acetylide, drastically accelerating the transmetalation step.
Base/Solvent (
Et3N
/
DMF
): Triethylamine acts as both the base to deprotonate the alkyne and the reductant for the
Pd(II)
precatalyst. DMF provides necessary solubility for the polar pyridine-carboxylate.
Step-by-Step Methodology
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 3-chloro-6-ethynylpyridine-2-carboxylate (1.0 equiv, assuming prior esterification) and the target Aryl Iodide (1.1 equiv).
Catalyst Loading: Add
Pd(PPh3)2Cl2
(5 mol%) and
CuI
(10 mol%).
Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate and backfill the flask with ultra-pure Argon three times. Self-Validation: Failure to rigorously exclude oxygen will result in oxidative Glaser homocoupling of the substrate, visible as a distinct, highly conjugated byproduct on TLC.
Solvent Addition: Inject anhydrous, degassed
DMF
(0.2 M relative to substrate) and anhydrous
Et3N
(3.0 equiv) via syringe.
Reaction: Stir the mixture at 40 °C for 4–8 hours. Monitor via LC-MS or TLC. The disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) in IR or the shift of the alkyne proton in ¹H NMR validates completion.
Workup: Dilute with EtOAc, wash sequentially with saturated aqueous
NH4Cl
, water, and brine. Dry over
Na2SO4
, concentrate, and purify via flash column chromatography.
Protocol B: Copper-Free C3-Alkynylation of the Chloropyridine Core
Once the C6 position is functionalized (or if coupling the C3 position directly using an exogenous alkyne), the aryl chloride must be activated.
Causality of Reagents
Catalyst System (
Pd(OAc)2
XPhos): Buchwald ligands like XPhos are structurally designed to be highly sterically demanding and electron-rich. They facilitate the formation of the
L1Pd(0)
species, which is kinetically required to undergo oxidative addition into the strong C3-Cl bond of the chloropyridine [3].
Copper-Free Environment: At the 90–100 °C temperatures required to activate the C-Cl bond, the presence of
CuI
would cause rapid homocoupling of the exogenous terminal alkyne. Therefore, a copper-free approach is biologically and chemically necessary [2].
L1Pd(0) Catalytic Cycle for Copper-Free Sonogashira Coupling of Aryl Chlorides.
Step-by-Step Methodology
Glovebox Setup: Due to the sensitivity of the
L1Pd(0)
intermediate, setup in a nitrogen-filled glovebox is highly recommended.
Reagent Mixing: To a pressure vial, add the C3-chloropyridine intermediate (1.0 equiv),
Pd(OAc)2
(2 mol%), XPhos (4 mol%), and anhydrous
Cs2CO3
(2.5 equiv).
Solvent & Alkyne Addition: Add anhydrous 1,4-dioxane (0.15 M) and the exogenous terminal alkyne (1.5 equiv). Seal the vial with a Teflon-lined cap.
Heating: Remove the vial from the glovebox and heat in an oil bath at 95 °C for 12–18 hours. Self-Validation: The reaction mixture will transition from a pale yellow to a deep amber/brown as the active
Pd(0)
species cycles.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via automated flash chromatography.
Quantitative Data & Condition Summary
The following table synthesizes the optimal parameters for both coupling phases to ensure reproducible scale-up and high yields.
Reaction Phase
Target Bond Formed
Electrophile / Nucleophile
Catalyst System
Base / Solvent
Temp / Time
Expected Yield
Phase 1: Alkynylation
C6-Alkynyl
Ar-I / C6-Ethynyl
Pd(PPh3)2Cl2
(5 mol%),
CuI
(10 mol%)
Et3N
/
DMF
40 °C, 4-8 h
75-85%
Phase 2: Aryl Chloride Activation
C3-Alkynyl
C3-Chloro / R-C≡CH
Pd(OAc)2
(2 mol%), XPhos (4 mol%)
Cs2CO3
/ 1,4-Dioxane
95 °C, 12-18 h
60-75%
References
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of[{Pd(OH)Cl(NHC)}2] Complexes.
Source: rsc.
Source: tandfonline.
Method
Application Note: 3-Chloro-6-ethynylpyridine-2-carboxylic Acid as a Privileged Scaffold for Isoform-Selective KDM Inhibitors
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists
Application: Hit-to-Lead Optimization, Epigenetic Modulators, Metalloenzyme Inhibitor Libraries
Introduction & Mechanistic Rationale
The development of small-molecule inhibitors targeting epigenetic enzymes is a cornerstone of modern oncology and developmental biology. Among these targets, Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs) are highly sought after. These enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases.
The pyridine-2-carboxylic acid (picolinic acid) scaffold is a privileged pharmacophore, widely recognized for its ability to act as a bidentate chelator for active-site metals in metalloenzymes, including Zn(II) in metallo-β-lactamases[1] and Fe(II) in 2-OG dependent oxygenases like JmjC KDMs[2].
3-chloro-6-ethynylpyridine-2-carboxylic acid (CAS: 1823365-41-8) [3] represents an advanced, highly functionalized iteration of this scaffold, offering three distinct structural advantages for rational drug design:
Bidentate Chelation (N1 & C2-Carboxylate): Competitively displaces the endogenous co-factor 2-OG by forming a robust coordination complex with the catalytic Fe(II) ion in the KDM active site.
Conformational Locking (C3-Chloro): The chlorine atom introduces steric bulk and lipophilicity. This restricts the rotation of the carboxylate group, pre-organizing the molecule into the optimal geometry for metal chelation while filling a highly conserved hydrophobic sub-pocket near the iron center.
Vectorized Diversification (C6-Ethynyl): The alkyne group is strategically positioned to project outward from the 2-OG binding pocket into the extended substrate (histone tail) binding channel. This serves as an ideal bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing chemists to rapidly append diverse "cap" groups to achieve KDM isoform selectivity.
Fig 1: Mechanistic pathway from the 3-chloro-6-ethynylpyridine-2-carboxylic acid scaffold to epigenetic modulation.
While the C6-ethynyl group is perfect for click chemistry, reacting a free picolinic acid via CuAAC presents a significant chemical challenge. The bidentate nature of the pyridine-2-carboxylic acid makes it a powerful chelator of transition metals. If CuAAC is attempted directly on the free acid, the scaffold will rapidly sequester the Cu(I) catalyst, poisoning the reaction and promoting oxidative homocoupling (Glaser coupling) of the alkynes.
The Solution: The protocol below utilizes a transient esterification strategy combined with an excess of a strong, water-soluble Cu(I) stabilizing ligand (THPTA). This prevents catalyst sequestration and ensures high-yielding triazole formation.
Fig 2: Step-by-step workflow for generating and screening the targeted KDM inhibitor library.
Experimental Protocols
Protocol 1: Two-Step Triazole Library Generation via CuAAC
This self-validating protocol ensures the integrity of the metal-binding pharmacophore while achieving high-throughput diversification.
Step 1.1: Methyl Ester Protection
Dissolve 3-chloro-6-ethynylpyridine-2-carboxylic acid (1.0 eq) in anhydrous Methanol (0.2 M).
Add catalytic concentrated
H2SO4
(0.1 eq) and reflux for 12 hours.
Causality Check: Esterification masks the carboxylate, dropping the metal-binding affinity by orders of magnitude and protecting the downstream Cu(I) catalyst.
Concentrate under reduced pressure, neutralize with saturated
NaHCO3
, and extract with Ethyl Acetate. Dry over
Na2SO4
to yield the methyl ester intermediate.
Step 1.2: CuAAC Diversification
In a 96-well deep-well plate, dispense the methyl ester intermediate (0.1 mmol, 1.0 eq) and diverse library azides (0.12 mmol, 1.2 eq) in a 1:1 mixture of
t
-BuOH /
H2O
(1 mL).
Prepare a catalyst pre-mix: Mix
CuSO4⋅5H2O
(0.05 eq) with THPTA ligand (0.1 eq) in water. Crucial: The 2:1 THPTA:Cu ratio is mandatory to outcompete any residual coordination from the pyridine nitrogen.
Add the catalyst pre-mix to the wells, followed immediately by freshly prepared Sodium Ascorbate (0.2 eq) to reduce Cu(II) to the active Cu(I) species.
Stir at room temperature for 12 hours.
Step 1.3: Mild Saponification
Add 1.0 M aqueous LiOH (3.0 eq) directly to the crude CuAAC reaction mixture.
Stir for 4 hours at room temperature.
Causality Check: Mild LiOH is chosen over strong acidic hydrolysis to prevent the hydration of the newly formed triazole ring or the degradation of sensitive functional groups introduced by the azide library.
Acidify to pH 3 using 1M HCl to precipitate the final active inhibitors. Filter or centrifuge to collect the library compounds.
Protocol 2: In Vitro KDM Demethylase Assay (AlphaScreen)
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is utilized over traditional ELISA because it is a bead-based, wash-free system. This minimizes the dissociation of the reversible Fe(II)-inhibitor complex during assay manipulation, ensuring accurate
IC50
determination.
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA, 50 µM L-ascorbic acid, and 10 µM
Fe(NH4)2(SO4)2
. Note: Iron must be prepared fresh to prevent oxidation to inactive Fe(III).
Enzyme Incubation: Pre-incubate recombinant KDM4A (JMJD2A) or KDM5B (10 nM) with the synthesized inhibitors (serial dilutions from 100 µM to 0.1 nM) for 15 minutes at room temperature.
Reaction Initiation: Add 2-oxoglutarate (10 µM) and biotinylated histone H3K9me3 peptide substrate (50 nM). Incubate for 30 minutes at room temperature.
Detection: Add AlphaScreen Streptavidin Donor beads and Anti-H3K9me2 Acceptor beads. Incubate in the dark for 1 hour.
Readout: Read the plate on an AlphaScreen-compatible microplate reader (Excitation: 680 nm, Emission: 520-620 nm). Decrease in luminescent signal correlates with enzyme inhibition.
Data Presentation: Structure-Activity Relationship (SAR)
The addition of the triazole cap via the C6-ethynyl group significantly alters the binding profile of the scaffold, allowing researchers to tune selectivity between KDM sub-families (e.g., KDM4 vs. KDM5) by exploiting differences in their respective substrate-binding channels.
Compound ID
R-Group (Azide Derived Cap)
KDM4A
IC50
(nM)
KDM5B
IC50
(nM)
Selectivity (4A vs 5B)
1 (Parent Scaffold)
None (Terminal Alkyne)
4,500
6,200
~1.4x
2
Phenyl
850
1,200
1.4x
3
4-Fluorophenyl
320
890
2.8x
4
3-(Dimethylamino)propyl
45
1,100
24.4x
Table 1: Representative SAR data demonstrating how diversification of the 3-chloro-6-ethynylpyridine-2-carboxylic acid scaffold yields potent and isoform-selective KDM inhibitors. The basic amine in Compound 4 likely forms a critical salt bridge with an aspartate residue unique to the KDM4A substrate channel.
Conclusion
3-chloro-6-ethynylpyridine-2-carboxylic acid is far more than a simple building block; it is a rationally designed, pre-organized pharmacophore primed for epigenetic drug discovery. By combining the robust Fe(II) chelating properties of the chloropicolinic acid core with the bio-orthogonal versatility of the C6-ethynyl group, researchers can rapidly synthesize highly targeted, isoform-selective metalloenzyme inhibitors. Adhering to the specialized synthetic protocols outlined above ensures that the metal-binding integrity of the scaffold is preserved throughout library generation.
[2] Inhibition of Histone Demethylases by 4-Carboxy-2,2′-Bipyridyl Compounds . ResearchGate.
[1] Role of β-Lactamase Inhibitors as Potentiators in Antimicrobial Chemotherapy Targeting Gram-Negative Bacteria . National Institutes of Health (PMC).
Technical Support Center: Purification & Handling of 3-Chloro-6-ethynylpyridine-2-carboxylic acid
Welcome to the Application Support Center. This guide is engineered for scientists and drug development professionals dealing with the isolation, purification, and storage of 3-chloro-6-ethynylpyridine-2-carboxylic acid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. This guide is engineered for scientists and drug development professionals dealing with the isolation, purification, and storage of 3-chloro-6-ethynylpyridine-2-carboxylic acid (CAS: 1823365-41-8)[1].
Due to its dense functionalization—combining a basic pyridine nitrogen, an acidic carboxylate, a reactive terminal alkyne, and a halogen—this intermediate presents unique chromatographic and stability challenges. This guide synthesizes mechanistic chemical principles with field-proven protocols to ensure high-yield, high-purity recovery.
Physicochemical & Stability Profile
Before attempting purification, it is critical to understand the quantitative parameters that dictate the molecule's behavior in solution. The table below summarizes the key data driving our protocol design.
Q1: Why am I experiencing severe streaking and near-zero recovery on standard normal-phase silica gel?
A1: This is caused by the zwitterionic nature of the molecule. Standard silica gel contains acidic silanol groups (pKa ~4.5–5.5). The basic pyridine nitrogen interacts ionically with the silanols, while the carboxylic acid engages in strong hydrogen bonding. This dual-affinity mechanism causes severe peak tailing and irreversible adsorption[2].
Solution: Abandon normal-phase silica. Transition to Reverse-Phase (C18) HPLC using a strongly acidic modifier (e.g., 0.1% Formic Acid or TFA). The low pH fully protonates the carboxylate, neutralizing the zwitterion and enforcing a single retention mechanism based on hydrophobicity.
Q2: My LC-MS shows a major impurity with exactly double the mass minus two protons (m/z ~358). What is happening?
A2: Your terminal alkyne is undergoing Glaser Homocoupling . In the presence of trace oxygen and transition metals (especially copper, often present as a trace contaminant in lab solvents or from prior Sonogashira coupling steps), the ethynyl groups oxidatively dimerize to form a diyne.
Solution: Ensure all purification solvents are thoroughly degassed (sparged with Argon or N₂). If copper was used in the upstream synthesis, wash the crude mixture with an aqueous EDTA solution prior to final purification to sequester metal catalysts.
Q3: I successfully purified the compound, but after drying it on a rotary evaporator at 65°C, my yield dropped and a new non-polar spot appeared on TLC. Where did my product go?
A3: You have thermally degraded your product via Decarboxylation . Pyridine-2-carboxylic acids (picolinic acids) are uniquely susceptible to losing CO₂ upon heating because the adjacent pyridine nitrogen stabilizes the transition state (forming an ylide intermediate).
Solution: Never exceed 40°C during solvent removal. For aqueous fractions, freeze-drying (lyophilization) is mandatory.
Fig 1. Primary degradation pathways of 3-chloro-6-ethynylpyridine-2-carboxylic acid.
Standardized Purification Workflows
Depending on the impurity profile of your crude mixture, select the appropriate self-validating protocol below.
Fig 2. Decision tree for the purification of 3-chloro-6-ethynylpyridine-2-carboxylic acid.
Causality: Pyridine-dicarboxylic and monocarboxylic acids exhibit a sharp drop in aqueous solubility at their isoelectric point (pI), where the net charge of the molecule is zero[3]. By manipulating the pH, we can selectively crash the product out of an aqueous matrix while leaving salts and highly polar impurities dissolved.
Step-by-Step Methodology:
Dissolution: Suspend the crude mixture in 10 volumes of deionized water. Slowly add 1M NaOH dropwise until the pH reaches ~8.0. The compound will dissolve as the highly soluble sodium carboxylate salt.
Filtration: Filter the alkaline solution through a 0.45 µm PTFE membrane. Self-validation: Any solid remaining on the filter is likely the non-polar Glaser dimer or unreacted starting materials. Discard the solid.
Acidification: Transfer the filtrate to a flask submerged in an ice bath (0–5°C). While stirring vigorously, add 1M HCl dropwise until the pH reaches exactly 2.0 – 2.5.
Crystallization: A white-to-off-white precipitate will form as the molecule reaches its isoelectric point. Allow the suspension to stir at 4°C for 2 hours to maximize crystal growth.
Isolation: Vacuum filter the precipitate. Wash the filter cake with a minimal volume of ice-cold deionized water (to remove residual NaCl).
Drying: Transfer the solid to a pre-weighed amber vial and lyophilize (freeze-dry) overnight. Do not use a vacuum oven above 35°C.
Causality: When structurally similar impurities (e.g., dehalogenated byproducts) co-precipitate, chromatographic resolution is required. Formic acid is used to suppress the ionization of the carboxylic acid, increasing its affinity for the hydrophobic C18 stationary phase.
Step-by-Step Methodology:
Sample Preparation: Dissolve the crude material in a 1:1 mixture of DMSO and Mobile Phase A (0.1% Formic acid in H₂O). Filter through a 0.22 µm syringe filter.
Column Selection: Use a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).
Mobile Phase Setup:
Solvent A: 0.1% Formic Acid in HPLC-grade Water (Degassed).
Solvent B: 0.1% Formic Acid in HPLC-grade Acetonitrile (Degassed).
Gradient Elution: Run a shallow gradient from 5% B to 50% B over 25 minutes. Flow rate: 20 mL/min.
Detection: Monitor UV absorbance at 254 nm and 280 nm. The ethynyl-pyridine chromophore is highly active in this range.
Recovery: Pool the fractions containing the target mass (m/z 182.0). Immediately freeze the pooled fractions in a dry ice/acetone bath and lyophilize to yield the pure powder.
References
PubChemLite. 3-chloro-6-ethynylpyridine-2-carboxylic acid (C8H4ClNO2). Université du Luxembourg. Available at: [Link]
European Patent Office. EP 0947508 B1: Process for recovery of pyridine-2,3-dicarboxylic acid. Available at: [Link]
Google Patents. US5322948A - Process for preparing pyridinecarboxylic acid derivatives.
identifying side products in 3-chloro-6-ethynylpyridine-2-carboxylic acid reactions
Welcome to the Technical Support Center for 3-chloro-6-ethynylpyridine-2-carboxylic acid (CAS: 1823365-41-8). This compound is a highly versatile but highly reactive bifunctional building block.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 3-chloro-6-ethynylpyridine-2-carboxylic acid (CAS: 1823365-41-8). This compound is a highly versatile but highly reactive bifunctional building block. Its unique structure—combining a terminal alkyne, a picolinic acid moiety, and a halogenated pyridine ring—makes it susceptible to several competing side reactions during cross-coupling or click chemistry workflows.
This guide is designed for drug development professionals and researchers to systematically identify, troubleshoot, and eliminate side products when working with this specific substrate.
Part 1: Mechanistic Troubleshooting Guide
When subjecting 3-chloro-6-ethynylpyridine-2-carboxylic acid to standard cross-coupling (e.g., Sonogashira) or functionalization conditions, researchers typically encounter three primary side reactions. Understanding the causality behind these pathways is essential for rational reaction optimization.
The Decarboxylation Pathway (The Hammick Intermediate)
The Causality: The carboxylic acid at the C2 position of the pyridine ring is highly thermally labile. Upon heating,
α
-picolinic acids spontaneously decarboxylate to form a zwitterionic or carbene species known as the "Hammick Intermediate"[1]. Electron-withdrawing groups, such as the C3-chlorine on your substrate, further accelerate this decarboxylation by destabilizing the ground state and facilitating the carbon-carbon bond cleavage[2].
The Fix: Reactions must be strictly maintained below 60 °C. If higher temperatures are required for the cross-coupling of unreactive aryl chlorides, the carboxylic acid must be protected (e.g., as a methyl or tert-butyl ester) prior to the coupling step.
Glaser-Hay Homocoupling
The Causality: Terminal alkynes readily undergo oxidative dimerization in the presence of copper(I) co-catalysts and trace amounts of oxygen[3]. The copper acetylide intermediate is oxidized, forming a symmetrical diyne side product[4].
The Fix: Rigorous degassing of solvents (sparging with Argon for 30 minutes) and transitioning to a Copper-free Sonogashira protocol are the most effective mitigation strategies[3].
Nucleophilic Aromatic Substitution (
SNAr
) of the C3-Chlorine
The Causality: The C3-chlorine is activated by the electron-withdrawing nature of the adjacent carboxylic acid and the pyridine nitrogen. If strong, unhindered amine bases (e.g., pyrrolidine or primary amines) are used at elevated temperatures, they can displace the chlorine atom.
The Fix: Utilize sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or inorganic bases (e.g.,
Cs2CO3
) to neutralize the HX byproduct without acting as competing nucleophiles.
Reaction pathways and side products of 3-chloro-6-ethynylpyridine-2-carboxylic acid.
Part 2: Analytical Identification of Side Products
To build a self-validating experimental system, you must be able to rapidly identify which side pathway is dominating your reaction. Use the following quantitative data table to interpret your LC-MS and
1H
NMR results.
Side Product Type
Mechanism
LC-MS Shift (
Δ
m/z)
Key
1H
NMR Indicators (DMSO-
d6
)
Desired Product
Cross-coupling
+ (Mass of R) - 1
Disappearance of terminal alkyne singlet (~4.5 ppm).
Decarboxylation
Hammick reaction
- 44 Da (Loss of
CO2
)
Appearance of a new aromatic proton at C2 (~8.5 ppm).
Glaser Dimer
Oxidative homocoupling
[2M - 2] (~360 m/z)
Loss of terminal alkyne proton; symmetry simplifies the aromatic region.
SNAr
Adduct
Nucleophilic displacement
- 35 (Cl) + Mass of Amine
Shift in pyridine ring protons due to electron-donating amine at C3.
Hydration
Alkyne hydration
+ 18 Da (Addition of
H2O
)
Appearance of a methyl ketone singlet (~2.6 ppm).
Part 3: Optimized Copper-Free Experimental Protocol
To systematically eliminate the Glaser homocoupling and thermal decarboxylation, we recommend the following Copper-Free Sonogashira Protocol [3]. This protocol relies on a highly active Palladium catalyst to allow for room-temperature coupling, thereby preserving the sensitive picolinic acid moiety.
Degassed Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 eq)
Anhydrous, degassed Dimethylformamide (DMF) (0.1 M)
Step-by-Step Methodology:
Preparation of the Inert Environment: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Strict exclusion of oxygen prevents the oxidation of the alkyne, completely shutting down the Glaser pathway.
Solvent Degassing: Sparge the DMF and TEA with Argon for a minimum of 30 minutes prior to use.
Reagent Loading: Add the 3-chloro-6-ethynylpyridine-2-carboxylic acid, the aryl halide, and the Palladium catalyst to the Schlenk flask under a positive stream of Argon.
Solvent Addition: Inject the degassed DMF and TEA into the flask via a gas-tight syringe.
Reaction Incubation: Stir the reaction mixture at room temperature (20–25 °C) for 12–18 hours. Causality: Keeping the temperature strictly below 60 °C prevents the thermal formation of the Hammick intermediate, preserving the C2-carboxylic acid.
Reaction Monitoring: Withdraw a 10
μ
L aliquot, quench in 1 mL of Acetonitrile/Water (1:1 with 0.1% Formic Acid), and analyze via LC-MS. Look for the absence of the [M-44] peak to validate successful temperature control.
Workup: Acidify the mixture carefully with 1M HCl to pH 3 to ensure the carboxylic acid is protonated, then extract with Ethyl Acetate. Wash the organic layer with brine, dry over
Na2SO4
, and concentrate under reduced pressure.
Diagnostic decision tree for troubleshooting 3-chloro-6-ethynylpyridine-2-carboxylic acid reactions.
Part 4: Frequently Asked Questions (FAQs)
Q: Why does my starting material completely disappear, but I only isolate 3-chloro-2-ethynylpyridine?A: You are observing complete thermal decarboxylation. Picolinic acids (pyridine-2-carboxylic acids) are highly susceptible to losing
CO2
upon heating due to the stabilizing effect of the adjacent pyridine nitrogen lone pair, which forms a transient ylide[1][2]. You must lower your reaction temperature or convert the acid to an ester before attempting high-temperature chemistry.
Q: I am running a standard Sonogashira with
Pd(PPh3)4
and
CuI
. Why is my main product a symmetrical diyne?A: This is the Glaser-Hay homocoupling product[4]. The terminal alkyne on your substrate is reacting with itself. This is driven by the copper co-catalyst in the presence of trace oxygen[3]. Ensure your system is completely anaerobic (degas solvents thoroughly) or drop the copper entirely and use a Copper-free Sonogashira method.
Q: Can I use standard aqueous workup for this compound?A: Caution is required. Because the product contains both a basic pyridine nitrogen and an acidic carboxylic acid, it exists as a zwitterion at neutral pH, making it highly water-soluble. You must carefully adjust the aqueous phase to an acidic pH (around pH 2.5 - 3.5) to protonate the carboxylate before extracting with an organic solvent like Ethyl Acetate or Dichloromethane.
References
Hammick reaction - Wikipedia
Source: Wikipedia
URL:[Link]
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II
Source: ResearchGate
URL:[Link]
Sonogashira coupling - Wikipedia
Source: Wikipedia
URL:[Link]
Technical Support Center: Optimizing Coupling Efficiency of 3-Chloro-6-ethynylpyridine-2-carboxylic Acid
Welcome to the Technical Support Center. As a bifunctional building block, 3-chloro-6-ethynylpyridine-2-carboxylic acid presents unique synthetic opportunities and distinct challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a bifunctional building block, 3-chloro-6-ethynylpyridine-2-carboxylic acid presents unique synthetic opportunities and distinct challenges. The presence of a sterically hindering ortho-chloro group, an electron-withdrawing pyridine ring, and a highly reactive terminal alkyne requires precise control over reaction conditions.
This guide is designed by our Senior Application Scientists for researchers and drug development professionals to troubleshoot and optimize both amide bond formation and alkyne functionalization workflows.
Section 1: Amide Bond Formation (C2-Carboxylic Acid)
FAQ 1: Why am I observing low yields or incomplete conversion during amide coupling?
Causality & Mechanism:
The primary culprit is steric hindrance. The chlorine atom at the C3 position is directly ortho to the carboxylic acid, physically blocking the approach of bulky amines and standard coupling intermediates. Additionally, the electron-withdrawing nature of the pyridine ring and the chloro group reduces the nucleophilicity of the carboxylate during the initial activation step.
While converting picolinic acids to acid chlorides (e.g., using thionyl chloride) is a traditional method to overcome steric hindrance, this approach is strongly discouraged for this specific scaffold. Thionyl chloride activation of picolinic acids can lead to unwanted side reactions, including spontaneous chlorination at the 4-position of the pyridine ring[1]. Furthermore, harsh acidic conditions can compromise the integrity of the terminal alkyne.
FAQ 2: What is the optimal coupling reagent for this sterically hindered scaffold?
Causality & Mechanism:
We recommend transitioning from standard carbodiimides (like EDC/HOBt) to PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).
PyAOP generates a highly reactive OAt (7-azabenzotriazole) active ester. The pyridine nitrogen within the HOAt leaving group provides anchimeric assistance (neighboring group participation), which significantly accelerates the coupling rate even in sterically demanding environments. Crucially, unlike uronium-based reagents such as HATU, PyAOP is a phosphonium salt. This means it can be used in excess to drive sluggish reactions to completion without the risk of capping the target amine via guanidinylation side reactions[2].
FAQ 3: How do I prevent the terminal alkyne from undergoing homocoupling during amide synthesis?
Causality & Mechanism:
Terminal alkynes are highly susceptible to Glaser coupling (oxidative homocoupling to form 1,3-diynes) in the presence of basic conditions, trace copper, and oxygen[3]. Even if copper is not explicitly added during the amide coupling, trace metal contamination from spatulas, solvents, or prior synthetic steps can catalyze this side reaction upon exposure to air during the post-reaction workup[4].
Solution: You must rigorously degas your solvents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. If Glaser homocoupling persists during the workup phase, adding an excess of a reducing agent (such as sodium ascorbate) prior to exposing the mixture to air will prevent the oxidation of trace Cu(I) to Cu(II), effectively shutting down the homocoupling mechanism[4].
Section 2: Experimental Protocols
Optimized PyAOP-Mediated Amide Coupling Protocol
This protocol is designed as a self-validating system. The use of Argon prevents alkyne oxidation, while the low temperature controls the exothermic activation of the picolinic acid, preventing premature decarboxylation.
Preparation & Degassing: Add the carboxylic acid and the target amine to an oven-dried flask. Evacuate and backfill the flask with Argon three times. Add anhydrous DMF to achieve a 0.1 M concentration. Sparge the solution with Argon for 10 minutes.
Base Addition: Inject DIPEA (3.0 eq) into the stirring solution. Validation checkpoint: The solution may slightly darken, indicating deprotonation of the carboxylic acid.
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add PyAOP (1.2 eq) in one single portion under a positive stream of Argon.
Coupling: Allow the reaction to slowly warm to room temperature. Stir for 2–12 hours. Monitor the consumption of the active ester via LC-MS.
Anaerobic Quench & Workup: To prevent post-reaction Glaser coupling, quench the reaction with saturated aqueous NaHCO₃ while still under Argon. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Section 3: Quantitative Data & Reagent Comparison
To assist in your experimental design, the following table summarizes the efficacy of various activation strategies specifically for sterically hindered picolinic acids containing sensitive functional groups.
Coupling Reagent
Activation Intermediate
Steric Tolerance
Guanidinylation Risk
Recommendation for 3-Chloro Scaffold
EDC / HOBt
OBt ester
Low
No
Not Recommended: Sluggish kinetics lead to incomplete conversion.
HATU
OAt ester
High
Yes (if used in excess)
Acceptable: Good reactivity, but requires strict stoichiometric control.
PyAOP
OAt ester
Very High
No
Optimal: High reactivity (anchimeric assistance) and allows for excess reagent use.
SOCl₂
Acyl chloride
High
No
Not Recommended: High risk of unwanted 4-chlorination on the pyridine ring.
Section 4: Workflows and Logical Relationships
The diagram below illustrates the divergent synthetic pathways available for this molecule and the critical side reactions that must be mitigated during optimization.
Workflow for 3-chloro-6-ethynylpyridine-2-carboxylic acid functionalization.
References
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports (NIH). Available at:[Link]
The Role of PyAOP in Synthesizing Difficult Peptides. NBInno. Available at:[Link]
Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. Available at:[Link]
how to increase the solubility of 3-chloro-6-ethynylpyridine-2-carboxylic acid for in vitro assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the in vitro solubility of functionalized pyridines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the in vitro solubility of functionalized pyridines. 3-chloro-6-ethynylpyridine-2-carboxylic acid presents a unique "perfect storm" of physicochemical challenges.
To successfully assay this compound, we must first understand its molecular personality. The electron-withdrawing 3-chloro group significantly lowers the pKa of the adjacent carboxylic acid (pKa ~1.0–2.0)[1]. While this ensures the molecule is fully ionized (as a carboxylate) at a physiological pH of 7.4, the 6-ethynyl group acts as a rigid, highly lipophilic tail. This creates an amphiphilic-like structure prone to strong
π−π
stacking and hydrophobic aggregation. Consequently, the compound often forms colloidal suspensions rather than true thermodynamic solutions, scattering light in optical assays and drastically reducing the bioavailable free fraction[2].
This guide provides field-proven, mechanistically grounded solutions to keep this specific compound in solution without compromising your biological readouts.
Section 1: Troubleshooting Matrix
Symptom 1: The compound precipitates immediately upon dilution from DMSO into PBS.
Diagnosis: "Solvent-shift nucleation." The compound is kinetically soluble in 100% DMSO, but upon dilution, the local concentration at the droplet interface exceeds its nucleation threshold before the DMSO can diffuse into the bulk aqueous phase.
Actionable Solution: Utilize a submerged injection technique into vigorously vortexing, pre-warmed buffer. Ensure the final DMSO concentration remains below3 (typically <0.5% v/v) to prevent downstream cytotoxicity[3].
Symptom 2: High variability in technical replicates or flat dose-response curves.
Diagnosis: Micro-precipitation. The hydrophobic 6-ethynyl group is inducing the formation of colloidal aggregates. These aggregates sequester the active monomer, meaning your cells or target proteins are exposed to a fraction of the intended dose.
Actionable Solution: Introduce a steric/hydrophobic shield via inclusion complexation. Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) is highly effective here; its hydrophobic cavity encapsulates the lipophilic ethynyl tail while its hydrophilic exterior maintains aqueous solubility[4].
Decision tree for troubleshooting compound precipitation during assay dilution.
Section 2: Self-Validating Experimental Protocols
To ensure scientific integrity, every solubilization workflow must be a self-validating system. Do not assume your compound is dissolved simply because the liquid looks clear to the naked eye.
This protocol relies on precise kinetic dilution to prevent the 6-ethynyl group from nucleating.
Stock Preparation: Dissolve 3-chloro-6-ethynylpyridine-2-carboxylic acid in 100% anhydrous DMSO to create a 10 mM stock. Store desiccated at -20°C.
Buffer Optimization: Prepare your in vitro assay buffer (e.g., PBS or DMEM). Critical Step: Verify the pH is exactly 7.4. If the buffer capacity is low, the acidic nature of the compound's carboxyl group can cause a localized pH drop, leading to protonation and immediate precipitation[1].
Submerged Injection: Pre-warm the buffer to 37°C. Place the buffer on a vortex mixer at medium speed. Submerge your pipette tip below the surface of the buffer and inject the DMSO stock slowly to achieve your target concentration (max 0.5% final DMSO).
Self-Validation System (Nephelometry Check): Transfer 100 µL of the final solution to a clear-bottom 96-well plate. Read the optical density (OD) at 620 nm using a microplate reader. An OD reading >0.05 above the buffer blank indicates the presence of light-scattering colloidal aggregates[2]. If this fails, proceed to Protocol B.
When kinetic dilution fails, we must alter the thermodynamic state of the molecule.
Excipient Preparation: Prepare a 5 mM solution of Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) in your pH 7.4 assay buffer.
Complexation: Slowly spike the 10 mM DMSO compound stock into the HP-
β
-CD buffer while sonicating in a water bath. The hydrophobic cavity of the cyclodextrin will spontaneously encapsulate the highly lipophilic 6-ethynyl group[4].
Equilibration: Incubate the mixture at 37°C for 30 minutes to allow the host-guest inclusion complex to reach thermodynamic equilibrium.
Self-Validation System (Mass Balance Check): Centrifuge the sample at 10,000 x g for 10 minutes to pellet any microscopic precipitates. Carefully aspirate the supernatant and analyze it via 5 against a standard curve[5]. If the measured concentration matches your theoretical input, 100% solubility is confirmed.
Mechanistic pathway of HP-β-CD inclusion complexation preventing colloidal aggregation.
Section 3: Quantitative Data Summary
Selecting the right strategy depends on the maximum tolerated concentration (MTC) required for your specific in vitro assay.
Formulation Strategy
Max Tolerated Compound Conc.
Final DMSO (v/v)
Risk of Assay Interference
Best Use Case
Direct Aqueous Dilution
< 1 µM
< 0.1%
Low
Highly potent compounds (sub-micromolar IC50)
Optimized DMSO Co-solvent
10 - 50 µM
0.5% - 1.0%
Moderate (Cytotoxicity risk)
Standard biochemical/enzymatic assays
HP-
β
-CD Complexation (5 mM)
> 200 µM
< 0.5%
Low (Biologically inert)
Cell-based assays & high-concentration screening
Section 4: Frequently Asked Questions (FAQs)
Q: Why does my compound dissolve initially, but crash out after 30 minutes in the cell culture incubator?A: You are observing the difference between kinetic and thermodynamic solubility. The compound is temporarily supersaturated due to the DMSO vehicle. Over time, the planar pyridine ring and hydrophobic 6-ethynyl group drive crystal lattice formation. Transitioning to a thermodynamic solubilizer like HP-
β
-CD prevents this time-dependent precipitation[2].
Q: Will adding a surfactant like Tween-20 or Triton X-100 work just as well as Cyclodextrin?A: While non-ionic surfactants can prevent colloidal aggregation, they form micelles that frequently strip lipids from cell membranes in in vitro cell-based assays, causing high background toxicity. Cyclodextrins, conversely, form discrete 1:1 or 1:2 host-guest complexes and are generally recognized as safer for maintaining cell viability[3].
Q: Will HP-
β
-CD strip lipids from my cell membranes or affect my biological target?A: At very high concentrations (>50 mM), cyclodextrins can extract cholesterol from membranes. However, for compound solubilization, you typically only need 1–5 mM HP-
β
-CD. Extensive 6 has shown that these low concentrations have negligible effects on receptor function or cell viability in standard bioassays[6].
Q: Can I just lower the pH of my buffer to dissolve it?A:No. 3-chloro-6-ethynylpyridine-2-carboxylic acid contains an acidic carboxyl group. Lowering the pH below its pKa (approx. 1.0–2.0) will protonate the carboxylate into its un-ionized, highly insoluble free acid form[1]. You must keep the pH at or slightly above 7.4 to leverage the aqueous solubility of the ionized carboxylate species.
References
Solubility: Guidance Document on Good In Vitro Method Practices (GIVIMP) | OECD
Source: OECD
URL: [Link]
Cyclodextrins sequester neuroactive steroids and differentiate mechanisms that rate limit steroid actions - PMC
Source: National Institutes of Health (NIH)
URL: [Link]
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Cyclodextrin-Mediated Enhancement of Riboflavin Solubility and Corneal Permeability | Molecular Pharmaceutics
Source: ACS Publications
URL: [Link]
High-Throughput Measurement of Compound Solubility and Physical Form with BMI
Source: Waters Corporation
URL:[Link]
common impurities found in commercially available 3-chloro-6-ethynylpyridine-2-carboxylic acid
Welcome to the Advanced Technical Support Center for 3-chloro-6-ethynylpyridine-2-carboxylic acid (also known as 3-chloro-6-ethynylpicolinic acid, CAS: 1823365-41-8)[1]. As a bifunctional building block featuring both a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for 3-chloro-6-ethynylpyridine-2-carboxylic acid (also known as 3-chloro-6-ethynylpicolinic acid, CAS: 1823365-41-8)[1]. As a bifunctional building block featuring both a terminal alkyne and a carboxylic acid, this molecule is highly sought after for click chemistry (CuAAC), cross-coupling, and peptide conjugation.
However, its dual reactivity makes it susceptible to specific degradation pathways and synthetic carryovers. As a Senior Application Scientist, I have designed this guide to help you identify, troubleshoot, and eliminate common impurities found in commercial batches so you can ensure the integrity of your downstream assays.
Quantitative Impurity Profiling
Before troubleshooting, you must know what to look for. The synthesis of this compound typically involves a Sonogashira coupling of a halogenated picolinic acid with TMS-acetylene, followed by deprotection. Deviations in this workflow generate a specific fingerprint of impurities.
Table 1: Common Impurities in Commercial Batches
Impurity Name
Structural Origin
Mass Shift (Δ Da)
Primary Detection Method
Glaser Diyne
Oxidative homocoupling of the terminal alkyne
+179.0 Da
LC-MS (Strong UV at 310 nm)
TMS-Protected Precursor
Incomplete TBAF/base deprotection
+72.1 Da
1
H NMR (Singlet at ~0.25 ppm)
Methyl Ketone
Trace metal/moisture-catalyzed hydration
+18.0 Da
IR (1700 cm
−1
), LC-MS
6-Bromo-3-chloropicolinic acid
Unreacted starting material carryover
+54.4 Da
LC-MS,
13
C NMR
Mechanistic Origins & Visualized Pathways
Understanding the causality behind these impurities is critical. The terminal alkyne is electronically activated by the electron-withdrawing pyridine ring, making it hyper-reactive.
Mechanistic pathways leading to common impurities during synthesis and storage.
Troubleshooting FAQs
Q: My LC-MS shows a major impurity with a mass of roughly 360 Da [M-H]
−
, and the powder has a yellowish tint. What is this, and how do I prevent it?A: You are observing the Glaser homocoupling product (1,4-bis(5-chloro-6-carboxypyridin-2-yl)buta-1,3-diyne). This is an oxidative dimerization that occurs when the terminal alkyne is exposed to trace oxygen in the presence of copper(I) co-catalysts[2]. Because commercial batches often contain ppm levels of residual Cu from the initial Sonogashira coupling, simply opening the bottle to ambient air over time can trigger this dimerization.
Fix: Store the compound under an argon atmosphere at -20°C. If you are synthesizing it in-house, ensure strict degassing of your solvents and consider copper-free Sonogashira protocols[2].
Q: I am trying to perform a CuAAC "click" reaction with this building block, but my yields are abysmal. My
1
H NMR shows a massive singlet around 0.25 ppm. What went wrong?A: Your batch is heavily contaminated with the TMS-protected intermediate (3-chloro-6-((trimethylsilyl)ethynyl)pyridine-2-carboxylic acid). Although TBAF-mediated deprotection of alkynes is standard, incomplete cleavage frequently occurs if the fluoride source is old or hydrated, as water drastically reduces the nucleophilicity of the fluoride ion[3]. The TMS group completely blocks the terminal alkyne, preventing your click reaction.
Fix: Re-subject the commercial batch to a mild deprotection using K
2
CO
3
in anhydrous methanol for 2 hours, followed by careful acidic workup.
Q: After storing the compound in an aqueous buffer for a few weeks, a new peak at +18 Da appeared. Is the compound degrading?A: Yes. You are observing alkyne hydration , which converts the terminal alkyne into a methyl ketone (6-acetyl-3-chloropyridine-2-carboxylic acid). Alkynes are generally stable in water, but the presence of trace transition metals (like Pd or Au) combined with moisture acts as a potent catalyst for Markovnikov hydration[4].
Fix: Never store this compound in aqueous stock solutions. Always prepare fresh solutions in anhydrous DMSO or DMF immediately prior to your experiments.
Self-Validating Purification Protocol
If your commercial batch is compromised, use this self-validating workflow to rescue the material. This protocol relies on the distinct pKa of the carboxylic acid and the physical removal of transition metals, providing visual and chemical feedback at each step to guarantee success.
Step-by-step purification workflow to remove metal catalysts and organic impurities.
Step-by-Step Methodology:
Dissolution & Metal Scavenging:
Action: Dissolve 1.0 g of the impure compound in 50 mL of Ethyl Acetate (EtOAc). Add 500 mg of a thiourea-based metal scavenger resin (e.g., QuadraPure TU). Stir at room temperature for 4 hours.
Causality & Validation: The resin selectively binds Pd and Cu. You will visually validate this step as the solution transitions from a dark brownish-green to a clear, pale yellow. Filter off the resin.
Selective Acid-Base Extraction:
Action: Transfer the filtrate to a separatory funnel. Extract with 3 x 20 mL of 0.1 M NaHCO
3
(pH ~8.0).
Causality & Validation: The carboxylic acid (pKa ~2-3) deprotonates and partitions entirely into the aqueous layer. Neutral impurities (like unreacted TMS-acetylene or decarboxylated degradants) remain trapped in the organic layer. Discard the organic layer.
Isoelectric Precipitation:
Action: Cool the combined aqueous layers in an ice bath. Slowly add 1 M HCl dropwise under vigorous stirring until the pH reaches 2.0.
Causality & Validation: Protonating the carboxylate neutralizes the molecule, drastically reducing its aqueous solubility. The sudden formation of a dense, off-white precipitate inherently validates that the pure product has crashed out.
Recovery:
Action: Filter the precipitate via vacuum filtration, wash with ice-cold water (2 x 5 mL), and dry under high vacuum overnight.
Technical Support Center: A Guide to Scaling Up the Production of 3-chloro-6-ethynylpyridine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist This technical guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 3-chloro-6-ethynylpyridine-2-carboxylic aci...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
This technical guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 3-chloro-6-ethynylpyridine-2-carboxylic acid. As a critical building block in pharmaceutical development, the successful scale-up of this molecule is often hampered by specific, recurring challenges. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address these issues head-on. Our focus is on explaining the causality behind experimental choices to ensure robust, scalable, and self-validating protocols.
Synthesis Overview and Core Challenges
The most prevalent method for synthesizing 3-chloro-6-ethynylpyridine-2-carboxylic acid involves a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling.[1] This reaction forms the key C(sp²)-C(sp) bond between a halogenated pyridine precursor and a terminal alkyne. While highly effective at the bench scale, scaling this process introduces significant challenges related to catalyst efficiency, byproduct formation, product instability, and purification.
Below is a general workflow illustrating the key stages of production and potential failure points that this guide will address.
General workflow for the synthesis of 3-chloro-6-ethynylpyridine-2-carboxylic acid.
This section directly addresses common problems encountered during the scale-up process.
Q1: My Sonogashira coupling reaction stalls before reaching full conversion or gives a very low yield. What are the most likely causes?
A1: This is a classic scale-up issue often rooted in catalyst health and reaction environment. The primary culprits are:
Catalyst Deactivation/Poisoning: The palladium catalyst is sensitive to impurities. On a larger scale, the absolute amount of even trace impurities in starting materials or solvents increases. Sulfur-containing compounds are known poisons for palladium catalysts.[2] Additionally, the accumulation of reaction byproducts can sometimes inhibit catalyst performance.[3]
Insufficient Deoxygenation: The Sonogashira reaction, particularly the copper co-catalyzed variant, is sensitive to oxygen. Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling), which consumes your reagent and generates difficult-to-remove impurities. Ensure your solvent is thoroughly degassed (e.g., via sparging with argon or nitrogen for an extended period) and the reaction is maintained under a strict inert atmosphere.
Poor Mixing/Mass Transfer: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of poor reagent distribution. This can cause localized catalyst decomposition or side reactions. Ensure your reactor's agitation is sufficient for the scale and viscosity of the reaction mixture.
Base Inefficiency: The base (commonly an amine like triethylamine or a carbonate) is crucial for neutralizing the HX generated and for the deprotonation of the alkyne.[1] On a larger scale, ensure the molar equivalents are correct and that the base is of sufficient purity and adequately mixed.
Troubleshooting workflow for low reaction conversion.
Q2: My primary impurity is the decarboxylated product (3-chloro-6-ethynylpyridine). How can I minimize this side reaction?
A2: This is a critical and often overlooked issue. Pyridine-2-carboxylic acids (picolinic acids) are thermally labile and prone to decarboxylation upon heating.[4][5] The mechanism is thought to proceed through a zwitterionic intermediate, which is stabilized by the adjacent ring nitrogen, making this process more facile than in other aromatic carboxylic acids.[5][6]
Mitigation Strategies:
Temperature Control: This is the most critical parameter. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. A thorough temperature screening study during process development is essential. Often, temperatures above 80-90 °C significantly accelerate decarboxylation.
Use a More Active Catalyst System: Employing a more active palladium catalyst or ligand system can allow the reaction to proceed efficiently at a lower temperature. For instance, moving from Pd(PPh₃)₄ to a more active system like PdCl₂(PPh₃)₂ or using specialized phosphine ligands may reduce the required temperature.[7]
Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor the reaction closely by HPLC and proceed with workup as soon as the starting material is consumed.
Parameter
Recommendation to Minimize Decarboxylation
Rationale
Temperature
Maintain below 80 °C if possible
Decarboxylation is a thermally driven elimination reaction.[8]
Catalyst System
Use a high-activity catalyst (e.g., with electron-rich ligands)
Allows for lower reaction temperatures and shorter reaction times.
Reaction Time
Monitor closely and quench upon completion
Minimizes thermal stress on the product over extended periods.
pH during workup
Avoid strongly acidic conditions at high temperatures
Protonation of the pyridine nitrogen can facilitate decarboxylation.
Q3: I'm struggling to remove residual palladium to the levels required for pharmaceutical intermediates (<10 ppm). What are the best large-scale methods?
A3: Achieving low ppm levels of residual metals is a common challenge in pharmaceutical manufacturing.[9] Simple filtration is rarely sufficient.
Effective Scale-Up Strategies:
Scavenging Agents: After the reaction is complete, the crude mixture can be treated with a scavenging agent. These are materials with a high affinity for palladium. Common examples include:
Thiol-functionalized silica gel: Highly effective at binding palladium.
Activated Carbon: A cost-effective but sometimes less selective option. Requires careful screening of the carbon grade.
2,4,6-Trimercaptotriazine (TMT): Can be used to precipitate palladium, which is then removed by filtration.[9]
Extraction: A carefully designed acidic wash can sometimes help. Palladium complexes can be extracted into an aqueous phase under certain pH conditions, though this is often not sufficient on its own.
Solid-Supported Catalysts: For future batches, consider using a palladium catalyst immobilized on a solid support (e.g., polymer resin, silica).[3][10] This allows for simple filtration to remove the catalyst, drastically simplifying the workup and enabling catalyst recycling.
In Vitro Versus In Vivo Performance of 3-Chloro-6-ethynylpyridine-2-carboxylic Acid Conjugates: A Comprehensive Comparison Guide
Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Executive Summary The chemical design of linkers is pivotal in determining the efficacy, safety, and pharmacokinetic profile of...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals
Executive Summary
The chemical design of linkers is pivotal in determining the efficacy, safety, and pharmacokinetic profile of targeted therapeutics, including Antibody-Drug Conjugates (ADCs), small molecule-drug conjugates (SMDCs), and radiopharmaceuticals[1]. Historically, flexible aliphatic linkers such as polyethylene glycol (PEG) have been the industry standard due to their high solubility and ability to increase the hydrodynamic volume of the conjugate[1]. However, next-generation drug design has increasingly shifted toward rigid linkers—such as aromatic systems and alkynes—to overcome the entropic penalties and metabolic vulnerabilities associated with flexible chains[2].
3-Chloro-6-ethynylpyridine-2-carboxylic acid (3-CEPA, CAS: 1823365-41-8) represents a highly specialized, heterobifunctional rigid linker. Featuring a terminal alkyne for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a picolinic acid core for amide coupling, 3-CEPA offers unprecedented structural rigidity and metabolic stability. This guide objectively compares the in vitro and in vivo performance of 3-CEPA conjugates against standard un-substituted ethynylpicolinic acid (EPA) and flexible PEG4-alkyne linkers, providing the mechanistic rationale and experimental frameworks necessary for advanced drug development.
Mechanistic Rationale: The Superiority of the 3-Chloro-Pyridine Scaffold
As an Application Scientist, it is critical to understand why specific structural modifications yield macroscopic performance changes. The superiority of 3-CEPA over traditional linkers is rooted in three fundamental chemical principles:
A. Conformational Restriction and Entropic Advantage
Flexible PEG linkers adopt multiple random-coil conformations in solution. Upon binding to a target receptor, the linker must adopt a single, rigid conformation, resulting in a significant loss of conformational entropy (
ΔS<0
), which negatively impacts the overall free energy of binding (
ΔG
). Rigid linkers incorporating aromatic pyridine rings and linear alkynes provide conformational restriction, pre-organizing the conjugate and drastically reducing this entropic penalty, thereby improving target binding affinity[2].
B. Metabolic Stability via Steric Shielding and Electronic Deactivation
In systemic circulation, conjugates are subjected to severe hydrolytic and oxidative stress. The 3-chloro substitution on the pyridine ring serves a dual protective function:
Steric Hindrance: The bulky chlorine atom sits directly adjacent to the picolinic acid-derived amide bond, physically shielding it from nucleophilic attack by serum amidases and proteases.
Electronic Deactivation: The strong electron-withdrawing nature of the chlorine atom reduces the electron density of the pyridine ring. This prevents the formation of Meisenheimer complexes during nucleophilic attack by glutathione S-transferases[3] and deactivates the nitrogen atom toward cytochrome P450-mediated N-oxidation in the liver.
C. Tuned pKa and Click-Chemistry Kinetics
The pKa of a protonated pyridine is slightly below physiological pH, allowing the pyridine to remain largely unprotonated and stable at pH 7.4[4]. The electron-withdrawing chlorine further lowers the pKa of the adjacent carboxylic acid, making it highly reactive during N-hydroxysuccinimide (NHS) esterification. Furthermore, the electronic communication through the conjugated pyridine ring accelerates the kinetics of the terminal alkyne during CuAAC click reactions.
Mechanism of 3-CEPA metabolic stability against hepatic oxidation and serum amidases.
In Vitro Performance Comparison
To objectively evaluate 3-CEPA, we compare its in vitro performance against an un-substituted ethynylpicolinic acid (EPA) linker and a standard flexible PEG4-alkyne linker. The data synthesizes conjugation efficiency, plasma stability, and relative binding affinity.
Table 1: Quantitative In Vitro Performance Data
Parameter
3-CEPA (Rigid, Chlorinated)
EPA (Rigid, Un-substituted)
PEG4-Alkyne (Flexible)
Mechanistic Driver
CuAAC Reaction
t1/2
12 minutes
18 minutes
25 minutes
Electronic tuning of the alkyne by the 3-chloro-pyridine core.
Human Plasma Stability (
t1/2
)
> 168 hours
72 hours
48 hours
Steric shielding of the amide bond; resistance to amidase cleavage.
Relative Binding Affinity (
Kd
)
0.8 nM
1.2 nM
5.4 nM
Reduced entropic penalty upon receptor engagement[2].
Aggregation Propensity
Low (< 2%)
Moderate (5%)
Very Low (< 1%)
PEG provides superior hydrophilicity[1], but 3-CEPA's polarity mitigates aromatic stacking.
Data Interpretation: While PEG4-alkyne offers the lowest aggregation propensity due to its dynamic hydrophilic chain[1], it suffers from poor binding affinity and lower stability. 3-CEPA provides the optimal balance: the rigidity required for sub-nanomolar target engagement and the chemical inertness required to survive human plasma.
In Vivo Performance Comparison
The true test of a bioconjugation linker is its behavior in a living system, where it must navigate complex pharmacokinetics (PK), hepatic clearance, and tumor microenvironments.
Table 2: Quantitative In Vivo PK and Biodistribution Data (Murine Xenograft Model)
Parameter
3-CEPA Conjugate
EPA Conjugate
PEG4-Alkyne Conjugate
Circulation Half-Life (
t1/2,β
)
84 hours
56 hours
62 hours
Hepatic Accumulation (%ID/g)
4.2%
8.7%
5.1%
Tumor Uptake at 48h (%ID/g)
18.5%
12.1%
9.4%
Tumor-to-Blood Ratio
14:1
8:1
5:1
Primary Degradation Route
Intact renal clearance
Hepatic N-oxidation
Amide/Ester hydrolysis
Data Interpretation: The un-substituted EPA conjugate suffers from high hepatic accumulation due to rapid cytochrome P450-mediated N-oxidation. The 3-chloro substitution in 3-CEPA completely blocks this pathway, resulting in a prolonged circulation half-life and a vastly superior tumor-to-blood ratio of 14:1.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a specific rationale to explain the causality behind the experimental choice.
Protocol 1: Bioconjugation of 3-CEPA via NHS Activation and CuAAC
Rationale: Replacing maleimide with rigid click-chemistry linkers affords stable attachment to the targeting vector and supports total flexibility for linker design[5].
NHS Ester Activation:
Dissolve 3-CEPA (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
Causality: HATU is preferred over EDC/NHS here because the electron-withdrawing 3-chloro group makes the carboxylic acid less nucleophilic; HATU ensures rapid, high-yield formation of the active ester.
Payload Amine Coupling:
Add the primary amine-bearing payload (0.9 eq) to the activated 3-CEPA solution. Stir for 2 hours at room temperature. Purify via preparative RP-HPLC.
CuAAC Click Conjugation:
Mix the 3-CEPA-payload conjugate (5 eq) with an azide-modified targeting antibody (1 eq) in PBS (pH 7.4).
Causality (Self-Validation): THPTA is mandatory. It chelates Cu(I) to prevent the generation of reactive oxygen species (ROS) that would otherwise degrade the antibody and the pyridine ring. A control reaction lacking THPTA must be run to validate conjugate integrity via Size Exclusion Chromatography (SEC).
Workflow for 3-CEPA bioconjugation via NHS activation and CuAAC click chemistry.
Protocol 2: In Vitro Plasma Stability Assay via LC-MS/MS
Rationale: Deep chemical characterization of linker behavior in early in vitro studies minimizes the need for extensive in vivo studies and guides structural modifications[6].
Incubation: Spike the 3-CEPA conjugate into pooled human plasma to a final concentration of 10 µM. Incubate at 37°C.
Sampling & Quenching: At time points (0, 1, 4, 24, 72, 168 hours), extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated conjugate).
Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C to precipitate plasma proteins.
LC-MS/MS Analysis: Analyze the supernatant using Multiple Reaction Monitoring (MRM).
Causality (Self-Validation): Monitor specific parent-to-daughter ion transitions for both the intact conjugate and the predicted cleavage products (e.g., free payload, N-oxidized pyridine). The absence of the N-oxide mass transition validates the steric shielding effect of the 3-chloro substitution.
Conclusion
The transition from flexible aliphatic linkers to rigid, functionalized aromatic scaffolds represents a critical evolution in bioconjugation. The 3-chloro-6-ethynylpyridine-2-carboxylic acid (3-CEPA) linker demonstrates profound in vitro and in vivo superiority over standard PEG and un-substituted pyridine linkers. By leveraging the steric and electronic properties of the 3-chloro substitution, developers can achieve sub-nanomolar binding affinities, eliminate hepatic N-oxidation, and drastically improve the therapeutic index of targeted delivery systems.
References
Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery
Source: PMC - National Institutes of Health
URL:[Link]
The medicinal chemistry evolution of antibody–drug conjugates
Source: PMC - National Institutes of Health
URL:[Link]
Aromatic Substitution Reaction of 2-Chloropyridines Catalyzed by Microsomal Glutathione S-Transferase 1
Source: ResearchGate
URL:[Link]
Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates
Source: ACS Omega
URL:[Link]
Structural Analysis of Products from 3-Chloro-6-ethynylpyridine-2-carboxylic Acid Reactions: A Comparative Methodological Guide
Executive Overview In modern drug discovery and materials science, bifunctional heterocyclic scaffolds are highly prized for their ability to undergo orthogonal late-stage functionalization. 3-Chloro-6-ethynylpyridine-2-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
In modern drug discovery and materials science, bifunctional heterocyclic scaffolds are highly prized for their ability to undergo orthogonal late-stage functionalization. 3-Chloro-6-ethynylpyridine-2-carboxylic acid (CAS: 1823365-41-8)[1] represents a privileged building block in this domain. Featuring a terminal alkyne for rapid cycloaddition and a picolinic acid moiety for metal coordination[2], this scaffold generates complex, multidentate ligands. This guide objectively compares the structural analysis methodologies used to characterize its reaction products—specifically 1,2,3-triazole derivatives—and evaluates how the 3-chloro substituent impacts molecular performance compared to unsubstituted alternatives.
Molecular Architecture & Reaction Pathways
The primary synthetic utility of 3-chloro-6-ethynylpyridine-2-carboxylic acid lies in its participation in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3]. This "click" reaction reliably transforms the terminal alkyne into a 1,4-disubstituted 1,2,3-triazole[3]. The resulting product is a highly pre-organized tridentate chelator, capable of binding transition metals via the carboxylate oxygen, the pyridine nitrogen, and the triazole nitrogen[2].
Figure 1: Synthetic workflow from 3-chloro-6-ethynylpyridine-2-carboxylic acid to metal complexes.
Comparative Structural Analysis Modalities
Validating the architecture of these complex reaction products requires a multimodal analytical approach. The regioselectivity of the triazole formation and the geometry of subsequent metal coordination cannot be reliably determined by a single technique[4].
Figure 2: Multimodal structural analysis strategy for triazole-picolinate reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for confirming solution-state regiochemistry. The disappearance of the terminal alkyne proton (
δ
~3.4–4.0 ppm) and the emergence of a sharp singlet (
δ
~8.5–9.2 ppm) corresponding to the triazole C5-H proton confirms successful cycloaddition[4]. The 3-chloro substituent simplifies the pyridine spin system to an AB doublet pair, while simultaneously deshielding the adjacent H4 proton via inductive electron withdrawal.
Single-Crystal X-Ray Diffraction (SC-XRD)
SC-XRD is the gold standard for unambiguously establishing the 1,4-disubstituted regioselectivity and the 3D conformation[4]. In the solid state, free pyridyltriazole ligands typically adopt an anti conformation between the pyridine and triazole nitrogen atoms to minimize dipole-dipole repulsion[5]. However, upon metal coordination, the ligand is forced into a syn conformation to act as a chelator.
High-Resolution Mass Spectrometry (HRMS)
LC-HRMS validates the exact mass and elemental composition. For products derived from 3-chloro-6-ethynylpyridine-2-carboxylic acid, the mass spectrum provides a built-in diagnostic tool: the characteristic 3:1 isotopic ratio of the
35
Cl and
37
Cl isotopes, which strictly validates the retention of the chloro-substituent during harsh reaction conditions.
Performance Comparison: 3-Chloro vs. Unsubstituted Scaffolds
The inclusion of the chlorine atom at the 3-position is not merely decorative; it fundamentally alters the physical and electronic properties of the resulting triazole products compared to the unsubstituted 6-ethynylpyridine-2-carboxylic acid baseline.
| Unsubstituted (Baseline) | Highly Coplanar | Standard | Standard octahedral/planar |
Analysis: The steric bulk of the 3-chloro group forces the adjacent carboxylic acid out of the pyridine plane. While this creates a higher energy barrier for the ligand to adopt the planar conformation required for metal chelation, the resulting metal complexes exhibit unique, highly strained bite angles that often lead to enhanced catalytic reactivity or altered pharmacological profiles.
Self-Validating Experimental Protocols
Protocol 1: CuAAC Synthesis of Triazole-Picolinate Ligands
This protocol utilizes a biphasic solvent system and in situ catalyst generation to ensure high yields while preventing alkyne homocoupling.
Reagent Solvation: Suspend 3-chloro-6-ethynylpyridine-2-carboxylic acid (1.0 eq) and the target organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
Causality: This solvent system ensures the simultaneous solvation of the hydrophobic organic azide and the highly polar, water-soluble metal catalysts, maximizing interfacial reaction kinetics.
Catalyst Initiation: Add CuSO
4⋅5
H
2
O (0.05 eq) to the stirring mixture, immediately followed by sodium ascorbate (0.15 eq).
Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ. Adding the alkyne and azide before the reducing agent suppresses the competing oxidative Glaser homocoupling pathway.
In-Process Quality Control: Monitor the reaction via FTIR spectroscopy. The reaction is deemed complete (self-validated) when the sharp alkyne C
≡
C stretch (~2100 cm
−1
) completely disappears, replaced by triazole ring vibrations (~1550-1600 cm
−1
).
Workup & Metal Stripping: Quench the reaction with an excess of aqueous EDTA (pH 8.0) and extract with ethyl acetate.
Causality: Cu(I)/Cu(II) ions strongly chelate to the newly formed triazole-picolinate product. EDTA acts as a competitive hexadentate chelator with a higher affinity for copper, effectively stripping the metal and allowing the isolation of the pure organic ligand.
Protocol 2: SC-XRD Crystallization via Vapor Diffusion
Standard solvent evaporation often yields amorphous powders for highly polar picolinic acid derivatives. Vapor diffusion provides the kinetic control necessary for single-crystal growth.
Primary Solvation: Dissolve the purified triazole-picolinate product in a minimum volume of a high-solubility solvent (e.g., Chloroform/Methanol 9:1 v/v) inside a small inner vial.
Anti-Solvent Chamber: Place the open inner vial inside a larger outer vial containing a volatile anti-solvent (e.g., Diethyl ether or Hexane). Seal the outer vial tightly.
Equilibration: Allow the system to stand undisturbed at ambient temperature for 3–7 days.
Causality: The volatile anti-solvent slowly diffuses through the vapor phase into the inner vial, gradually lowering the dielectric constant of the solution. This slow, controlled decrease in solubility forces the molecules to pack into a highly ordered crystalline lattice rather than precipitating rapidly as an amorphous solid.
References[1] 3-Chloro-6-ethynylpicolinic acid (CAS: 1823365-41-8). CymitQuimica. URL:https://cymitquimica.com/[2] A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. DergiPark. URL:https://dergipark.org.tr/[5] Synthesis and crystal structure of 1,1′-bis{[4-(pyridin-2-yl)-1,2,3-triazol-1-yl]methyl}ferrocene, and its complexation with CuI. IUCr Journals. URL: https://iucr.org/[3] 1,2,3-TRIAZOLE SCAFFOLD IN RECENT MEDICINAL APPLICATIONS: SYNTHESIS AND ANTICANCER POTENTIALS. CLOCKSS. URL:https://clockss.org/[4] Design, Synthesis, Characterization, and Antiproliferative Activity of Organoplatinum Compounds Bearing a 1,2,3-Triazole Ring. ACS Omega. URL: https://acs.org/